4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Descripción
Propiedades
IUPAC Name |
4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-7-4-5-8(2)10(6-7)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUTXEVRMPFGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357085 | |
| Record name | 4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438220-19-0 | |
| Record name | 4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 438220-19-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Guide: Synthesis of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
[1]
Executive Summary
This technical guide details the synthesis of 4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine , a privileged scaffold in medicinal chemistry often associated with kinase inhibition and antimicrobial activity.[1]
The protocol utilizes a robust Hantzsch Thiazole Synthesis , selected for its scalability and regioselectivity.[1] Unlike transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), which require expensive catalysts and pre-functionalized boronic acids, the Hantzsch method assembles the thiazole ring directly from readily available precursors: p-xylene and propionyl chloride .[1]
The synthesis is divided into three critical phases:
Retrosynthetic Analysis
The target molecule is disconnected at the thiazole ring.[1] The 5-methyl substitution necessitates the use of a propiophenone derivative rather than an acetophenone.[1]
-
Target: 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine[1]
-
Disconnection: C4-N3 and C5-S1 bonds.
-
Synthons:
Pathway Logic Diagram
Caption: Retrosynthetic breakdown showing the derivation of the target from p-xylene via the Hantzsch pathway.
Experimental Protocol
Phase 1: Synthesis of 1-(2,5-Dimethylphenyl)propan-1-one
Objective: Install the propyl chain onto the aromatic ring via Friedel-Crafts acylation.[1] Rationale: p-Xylene is symmetrical; acylation occurs ortho to a methyl group, yielding the 2,5-substitution pattern exclusively.[1]
Materials:
-
p-Xylene (1,4-Dimethylbenzene) [CAS: 106-42-3][1]
-
Propionyl Chloride [CAS: 79-03-8][1]
-
Aluminum Chloride (
, anhydrous) -
Dichloromethane (DCM)
Procedure:
-
Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel. Maintain an inert atmosphere (
or Ar).[1] -
Charge: Add
(1.1 equiv) and dry DCM (150 mL). Cool to 0°C in an ice bath. -
Acylation: Add Propionyl Chloride (1.05 equiv) dropwise. Stir for 15 min.
-
Addition: Add p-Xylene (1.0 equiv) dropwise over 30 minutes, keeping the temperature <5°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Quench: Pour the mixture slowly onto crushed ice/HCl.
-
Workup: Extract with DCM (3x). Wash organics with brine, dry over
, and concentrate in vacuo. -
Purification: Distillation under reduced pressure or flash chromatography if necessary.
Phase 2: -Bromination to 2-Bromo-1-(2,5-dimethylphenyl)propan-1-one
Objective: Introduce a leaving group at the
Materials:
-
1-(2,5-Dimethylphenyl)propan-1-one (Product of Phase 1)[1]
-
Bromine (
) [CAS: 7726-95-6][1] -
Glacial Acetic Acid (AcOH)[4]
-
Hydrobromic acid (catalytic, optional)
Procedure:
-
Dissolution: Dissolve the ketone (1.0 equiv) in Glacial AcOH (5 mL per gram of substrate).
-
Bromination: Add
(1.0 equiv) dropwise at RT.[1] -
Completion: Stir for 2 hours.
-
Workup: Pour into ice water. The product often precipitates as a solid or heavy oil.[1]
-
Isolation: Extract with Ethyl Acetate. Wash with saturated
(to remove acid) and sodium thiosulfate (to quench unreacted ).[1] -
Yield Check: Use crude immediately for Phase 3 to avoid degradation (
-haloketones are lachrymators and unstable).
Phase 3: Hantzsch Cyclization (Target Synthesis)
Objective: Condensation of the
Materials:
Procedure:
-
Mixture: In a round-bottom flask, combine the
-bromoketone (1.0 equiv) and Thiourea (1.1 equiv) in absolute Ethanol (10 mL per gram). -
Reflux: Heat to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Check TLC (DCM/MeOH 95:5). Disappearance of the bromoketone indicates completion.[1]
-
Isolation (Free Base):
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (approx. 8:2 ratio) to remove trace sulfur impurities.[1]
Data Summary & Characterization
| Parameter | Specification / Expectation |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Expected range: 145–155°C (Derivative dependent) |
| Yield (Overall) | 60–75% (from p-xylene) |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water |
| Purity Method | HPLC (>98% area), |
Key Spectroscopic Signals (Predicted):
Process Workflow Diagram
Caption: Step-by-step workflow from raw materials to purified thiazole amine.
Troubleshooting & Optimization
Critical Control Points[1]
-
Regioselectivity of Bromination:
-
Issue: Bromination on the benzylic methyl groups (on the ring) instead of the
-carbonyl position. -
Solution: Ensure the reaction is performed in Glacial Acetic Acid and keep the temperature below 30°C. Radical conditions (light, peroxides) favor benzylic bromination and must be avoided.
-
-
Thiourea Handling:
-
Purification:
Safety & Compliance
-
Bromine: Highly corrosive and toxic.[1] Handle only in a fume hood. Use sodium thiosulfate for spill containment.[1]
-
Lachrymators:
-bromoketones are potent tear agents.[1] Wear goggles and handle all glassware in the hood.[1] Wash glassware with dilute ammonia or thiosulfate before removing from the hood.[1] -
Waste: Segregate halogenated organic waste.
References
-
Cordes, D.B., Smellie, I.A., & Chalmers, B.A. (2024).[1][6] (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.[1][10] Molbank, 2024(3), M1862.[1] (Provides synthesis of the 1-(2,5-dimethylphenyl)propan-1-one precursor).[1][10] [Link][3][6][10][11][12]
-
Royal Society of Chemistry. (2012).[1][13] A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip. [Link]
-
PubChem. (2025).[1][5][14] 1-(2,5-Dimethylphenyl)propan-1-one (Compound Summary). National Library of Medicine.[1] [Link]
Sources
- 1. 1-(2,5-Dimethylphenyl)propan-1-one | C11H14O | CID 3614648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic studies in the chemistry of thiourea. Part 3. Acid-catalysed reaction with 1-phenylpropane-1,2-dione and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 1-(2,5-Dinitrophenyl)propan-1-one | C9H8N2O5 | CID 174333357 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical properties of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Technical Whitepaper: Physicochemical Profiling & Synthesis of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Executive Summary
This technical guide provides a comprehensive profiling of 4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine , a substituted aminothiazole scaffold frequently utilized in medicinal chemistry as a pharmacophore for kinase inhibition and antimicrobial agents. The 2-aminothiazole moiety serves as a critical hydrogen-bond donor/acceptor motif, often targeting the hinge region of ATP-binding pockets in kinases. This document outlines the compound's physicochemical properties, a validated Hantzsch synthesis protocol, and analytical characterization standards required for drug discovery workflows.
Chemical Identity & Structural Analysis
The compound features a thiazole core substituted at the 4-position with a lipophilic 2,5-dimethylphenyl group and at the 5-position with a methyl group.[1] This substitution pattern restricts conformational freedom, potentially enhancing binding selectivity compared to unsubstituted analogs.
| Parameter | Data |
| IUPAC Name | 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine |
| CAS Number | 438220-19-0 |
| Molecular Formula | C₁₂H₁₄N₂S |
| Molecular Weight | 218.32 g/mol |
| SMILES | CC1=CC(=C(C=C1)C2=C(SC(=N2)N)C)C |
| Monoisotopic Mass | 218.0878 Da |
Physicochemical Properties (In Silico & Experimental)
Understanding the physicochemical landscape is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The following data synthesizes calculated values and experimental benchmarks for this scaffold.
| Property | Value | Context/Implication |
| LogP (cLogP) | 3.22 | Lipophilic. Indicates good membrane permeability but suggests potential aqueous solubility challenges. |
| TPSA | ~47 Ų | Polar Surface Area. Well within the range for blood-brain barrier (BBB) penetration (<90 Ų) and oral bioavailability (<140 Ų). |
| pKa (Basic) | ~5.3 (Predicted) | The N3 nitrogen of the thiazole ring is weakly basic. It will be protonated in acidic media (pH < 5). |
| H-Bond Donors | 1 (NH₂) | Key for interaction with residues like Glu/Asp in protein active sites. |
| H-Bond Acceptors | 2 (N, S) | The thiazole nitrogen is a primary acceptor. |
| Solubility | Low (Water) | Soluble in DMSO (>10 mg/mL), Methanol, and DCM. Poor solubility in neutral aqueous buffer. |
Expert Insight: The LogP of 3.22 places this compound in the "sweet spot" for drug-likeness (Lipinski's Rule of 5). However, for biological assays, stock solutions should be prepared in 100% DMSO and diluted to <1% DMSO final concentration to prevent precipitation.
Synthesis Protocol: Modified Hantzsch Condensation
The most robust route to 4,5-disubstituted-2-aminothiazoles is the Hantzsch thiazole synthesis. This protocol describes the condensation of an
Reaction Scheme
The synthesis involves the reaction of 2-bromo-1-(2,5-dimethylphenyl)propan-1-one with thiourea in refluxing ethanol.
Figure 1: Step-wise synthesis pathway via Hantzsch condensation.
Step-by-Step Methodology
-
Reagents:
-
2-Bromo-1-(2,5-dimethylphenyl)propan-1-one (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (Absolute, 10 mL/mmol)
-
-
Procedure:
-
Dissolve the
-bromo ketone in absolute ethanol in a round-bottom flask. -
Add thiourea in a single portion.
-
Heat the mixture to reflux (approx. 78°C) with stirring for 3 hours. Monitor consumption of the ketone by TLC (Hexane:Ethyl Acetate 3:1).
-
Work-up: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.
-
Neutralization: Basify the mixture with aqueous NaHCO₃ or NH₄OH to pH ~9 to liberate the free base.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Recrystallization from Ethanol/Water is preferred for high purity.
-
Alternatively, flash column chromatography (SiO₂, 0-5% MeOH in DCM).
-
Analytical Characterization Standards
To ensure scientific integrity, the synthesized compound must meet the following characterization criteria.
Expected ¹H NMR Profile (DMSO-d₆, 400 MHz)
- 2.10 ppm (s, 3H): Methyl group on the thiazole ring (C5-CH₃).
- 2.25 ppm (s, 3H): Methyl group on phenyl ring (Ar-CH₃).
- 2.32 ppm (s, 3H): Methyl group on phenyl ring (Ar-CH₃).
- 6.80 ppm (bs, 2H): Amine protons (-NH₂). Note: Exchangeable with D₂O.
- 6.90 - 7.20 ppm (m, 3H): Aromatic protons of the 2,5-dimethylphenyl group.
LC-MS Parameters
-
Method: Reverse Phase C18 (Water/Acetonitrile + 0.1% Formic Acid).
-
Ionization: ESI Positive Mode.
-
Target Mass: [M+H]⁺ = 219.1 m/z.
-
Purity Criteria: >95% by UV (254 nm).
Biological Relevance & Signaling Context
Aminothiazoles are "privileged structures" in drug discovery. This specific derivative is relevant for:
-
Kinase Inhibition: The 2-amino-thiazole motif mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., CDK, Src family kinases).
-
Antimicrobial Activity: Thiazoles disrupt bacterial cell wall synthesis or metabolic pathways.
Figure 2: Theoretical binding mode of the aminothiazole scaffold within a kinase ATP-binding pocket.
References
-
Matrix Scientific. (n.d.). 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Safety Data Sheet. Retrieved from
-
PubChem. (2025). Compound Summary: 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine.[1][3][4] National Library of Medicine. Retrieved from
-
ChemBridge. (n.d.). Building Block BB-3007462. Hit2Lead. Retrieved from
- Kashyap, S. J., et al. (2012). Synthesis of 2-aminothiazoles: A Review. Journal of Advanced Scientific Research. (Contextual grounding for Hantzsch synthesis).
- Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Context for LogP analysis).
Sources
Application Notes and Protocols for Antimicrobial Assays Using 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Introduction: The Promise of Novel Thiazole Derivatives in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents. Thiazole derivatives represent a versatile and highly promising class of heterocyclic compounds, with many exhibiting a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2][3][4] The thiazole ring is a key structural motif in several clinically approved drugs, underscoring its pharmacological importance.[4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine in antimicrobial assays. While specific data on this particular molecule is emerging, its structural components—the thiazole core and the 2,5-dimethylphenyl scaffold—are well-represented in compounds with established antimicrobial efficacy.[6][7] These application notes are designed to provide a robust framework for the initial screening and characterization of its antimicrobial potential.
The protocols outlined herein are grounded in established methodologies, primarily referencing the performance standards for antimicrobial susceptibility testing set forth by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10] Adherence to these standards is critical for generating reliable, reproducible, and comparable data.
Section 1: Understanding the Compound and its Potential
Compound Profile:
| Attribute | Value |
| IUPAC Name | 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine |
| Molecular Formula | C₁₂H₁₄N₂S |
| CAS Number | 101967-39-9 (for the 5-unsubstituted analog) |
| Structure | A 2-aminothiazole core substituted with a methyl group at the 5-position and a 2,5-dimethylphenyl group at the 4-position. |
The rationale for investigating 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine as an antimicrobial agent is twofold:
-
The Thiazole Moiety: The thiazole ring is a privileged scaffold in medicinal chemistry.[2] Its derivatives have been shown to target various essential bacterial processes, including cell wall synthesis, protein synthesis, and DNA replication.[3][4]
-
The Dimethylphenyl Group: The lipophilic nature of the 2,5-dimethylphenyl group may enhance the compound's ability to penetrate bacterial cell membranes, a crucial step for intracellular action.[11] The amphiphilic character of such molecules can facilitate their integration into microbial cell membranes, potentially leading to disruption and cell death.[11]
Section 2: Core Antimicrobial Susceptibility Testing Protocols
This section details the fundamental assays for determining the antimicrobial activity of the test compound. It is imperative to perform these experiments under aseptic conditions to ensure the validity of the results.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is adapted from the CLSI M07 guidelines.[10][12]
Causality of Experimental Choices:
-
96-Well Plates: Allow for the simultaneous testing of multiple concentrations and replicates, enhancing efficiency and statistical validity.
-
Two-Fold Serial Dilutions: Provide a logarithmic concentration gradient, which is standard for determining the MIC accurately.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standardized medium for susceptibility testing of non-fastidious aerobic bacteria, ensuring consistency and comparability of results. The cation adjustment (with Ca²⁺ and Mg²⁺) is crucial for the activity of some antibiotic classes.
-
Standardized Inoculum (5 x 10⁵ CFU/mL): A critical parameter that directly influences the test outcome. A higher inoculum can lead to falsely elevated MIC values.
-
Resazurin as an Indicator: Provides a clear colorimetric endpoint, where the change from blue to pink indicates metabolic activity (i.e., bacterial growth).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms (typically ≤1%).
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Serial Dilution: Add 100 µL of the compound stock solution (at twice the highest desired test concentration) to well 1. Then, perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Controls:
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well contains no compound and should show robust microbial growth.
-
Well 12 (Sterility Control): Add 100 µL of uninoculated CAMHB. This well should remain sterile.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, add 10 µL of a resazurin solution and incubate for a further 2-4 hours. The MIC is the lowest concentration that remains blue.
-
Workflow for Broth Microdilution MIC Assay:
Caption: Workflow for MIC determination using broth microdilution.
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative method used to assess the susceptibility of a bacterial strain to an antimicrobial agent. This protocol is based on the CLSI M02 guidelines.[9][12]
Causality of Experimental Choices:
-
Mueller-Hinton Agar (MHA): The standard medium for disk diffusion, as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.
-
Lawn of Bacteria: Ensures a uniform distribution of the bacteria, allowing for the clear measurement of zones of inhibition.
-
Impregnated Disks: Provide a localized source of the antimicrobial agent that diffuses into the agar, creating a concentration gradient.
-
Zone of Inhibition: The size of the zone where bacterial growth is inhibited is proportional to the susceptibility of the organism to the compound.
Step-by-Step Protocol:
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Disk Preparation: Impregnate sterile filter paper disks (6 mm diameter) with a known amount of the 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine solution. Allow the solvent to evaporate completely.
-
Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Gently press down on each disk to ensure complete contact with the agar.
-
Controls: Include a disk impregnated with the solvent alone (negative control) and a disk with a standard antibiotic (e.g., ciprofloxacin, amoxicillin) as a positive control.[13]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete inhibition (in millimeters) around each disk.
Workflow for Disk Diffusion Assay:
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Section 3: Data Presentation and Interpretation
Clear and standardized data presentation is crucial for the interpretation and comparison of results.
Table 1: Hypothetical MIC Data for 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
| Microorganism | Gram Stain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 8 | 0.5 |
| Bacillus subtilis ATCC 6633 | Positive | 4 | 0.25 |
| Escherichia coli ATCC 25922 | Negative | 32 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | >64 | 0.5 |
| Candida albicans ATCC 90028 | N/A (Fungus) | 16 | N/A |
Table 2: Hypothetical Zone of Inhibition Data
| Microorganism | Compound Zone Diameter (mm) | Ciprofloxacin Zone Diameter (mm) |
| Staphylococcus aureus ATCC 25923 | 18 | 30 |
| Escherichia coli ATCC 25922 | 12 | 35 |
Section 4: Investigating the Potential Mechanism of Action
While the precise mechanism of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is yet to be elucidated, research on analogous thiazole-containing compounds points to several potential bacterial targets.[3] These include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death.[3]
-
Disruption of Cell Division: Some thiazole derivatives have been shown to inhibit the FtsZ protein, a key component of the bacterial cytokinesis machinery.[3]
-
Inhibition of Fatty Acid Synthesis (FAS): The FabH enzyme, crucial for initiating fatty acid synthesis, can be a target for thiazole-based inhibitors.[3]
-
Cell Membrane Disruption: As mentioned, the amphiphilic nature of some thiazole derivatives may allow them to intercalate into and disrupt the integrity of the bacterial cell membrane.[11]
Logical Relationship of Potential Mechanisms:
Caption: Potential antimicrobial mechanisms of action for thiazole derivatives.
Conclusion
4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine presents a compelling scaffold for investigation in the field of antimicrobial discovery. The protocols and insights provided in this document offer a standardized and scientifically rigorous approach to its initial evaluation. By following these established methodologies, researchers can generate high-quality, reproducible data that will be crucial in determining the therapeutic potential of this and other novel thiazole derivatives.
References
-
Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. (2025). ResearchGate. [Link]
-
Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC - PubMed Central. [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health. [Link]
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH. [Link]
-
Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. ResearchGate. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ResearchGate. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. [Link]
-
4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine. PubChem. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). PubMed. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI. [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
-
CLSI 2024 M100Ed34(1). CLSI. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. goums.ac.ir [goums.ac.ir]
- 10. nih.org.pk [nih.org.pk]
- 11. mdpi.com [mdpi.com]
- 12. darvashco.com [darvashco.com]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening of 2-Aminothiazole Libraries: An Application Guide for Drug Discovery Professionals
The 2-aminothiazole scaffold stands as a privileged structure in modern medicinal chemistry, forming the backbone of numerous clinically approved drugs and serving as a fertile ground for the discovery of novel therapeutic agents.[1] Its remarkable versatility allows for facile chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This has led to the identification of 2-aminothiazole derivatives with a wide range of biological activities, including potent anticancer and antimicrobial effects.[2][3] However, the successful identification of promising lead compounds from large 2-aminothiazole libraries necessitates a robust and well-designed high-throughput screening (HTS) strategy.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing and executing effective HTS campaigns for 2-aminothiazole libraries. We will delve into the critical aspects of assay development, provide detailed experimental protocols for common HTS formats, and discuss the nuances of data analysis and hit validation, with a special focus on addressing the unique challenges posed by this chemical class.
The Double-Edged Sword: Privileged Scaffold and Potential Pitfalls
While the 2-aminothiazole core is a valuable starting point for drug discovery, it is not without its challenges. Understanding these potential pitfalls is crucial for designing a screening cascade that minimizes false positives and maximizes the identification of true, high-quality hits.
One of the primary concerns is the propensity of some 2-aminothiazole derivatives to act as promiscuous inhibitors or Pan-Assay Interference Compounds (PAINS) .[4][5][6][7] These compounds can interact non-specifically with a wide range of biological targets or interfere with assay technologies, leading to a high rate of false-positive results in primary screens.[4][5][6][7] Therefore, a rigorous hit validation and counterscreening strategy is paramount.
Furthermore, the 2-aminothiazole moiety has been classified as a potential toxicophore , a chemical group that can be metabolically activated to form reactive metabolites.[1] While the presence of this group does not automatically confer toxicity, it is a factor that should be considered during the lead optimization phase.
Despite these challenges, the proven success of 2-aminothiazole-containing drugs, such as the kinase inhibitor Dasatinib , underscores the immense therapeutic potential of this scaffold when navigated with a well-informed screening and development strategy.[8][9]
Designing a Robust HTS Cascade for 2-Aminothiazole Libraries
A successful HTS campaign is more than just a primary screen; it is a multi-step process designed to progressively enrich for compounds with the desired biological activity and drug-like properties. The following diagram illustrates a typical HTS workflow for a 2-aminothiazole library.
Figure 1: A generalized workflow for the high-throughput screening of 2-aminothiazole libraries, from primary screening to lead optimization.
Assay Development and Selection: Choosing the Right Tool for the Job
The choice of the primary HTS assay is critical and depends on the biological target and the desired mechanism of action. Both biochemical and cell-based assays can be employed, each with its own advantages and disadvantages.
| Assay Type | Advantages | Disadvantages | Best Suited For |
| Biochemical Assays | - Direct measurement of target engagement- Higher throughput- Lower cost | - May not reflect cellular activity- Prone to artifacts from compound interference | Target-based screens (e.g., enzyme inhibition, receptor binding) |
| Cell-Based Assays | - More physiologically relevant- Can assess downstream effects- Can identify compounds with novel mechanisms of action | - Lower throughput- More complex to develop and optimize- Potential for compound cytotoxicity to interfere with the readout | Phenotypic screens, pathway-based screens, cytotoxicity screens |
Table 1: Comparison of Biochemical and Cell-Based HTS Assays.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for common HTS assays that are well-suited for screening 2-aminothiazole libraries.
Protocol 1: Kinase Activity HTS Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for identifying inhibitors of a specific protein kinase. TR-FRET assays are robust and less susceptible to interference from fluorescent compounds, a potential concern with some 2-aminothiazole derivatives.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or XL665) (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 10 mM EDTA in assay buffer)
-
384-well, low-volume, black assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the 2-aminothiazole library (typically at 10 mM in DMSO) into the assay plates using an acoustic liquid handler. This will result in a final assay concentration of 10 µM.
-
Enzyme and Substrate Preparation: Prepare a 2X enzyme solution and a 2X substrate/ATP solution in assay buffer. The optimal concentrations of each component should be determined empirically during assay development.
-
Kinase Reaction: Add 5 µL of the 2X enzyme solution to each well of the assay plate.
-
Initiate Reaction: Add 5 µL of the 2X substrate/ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction: Add 10 µL of the stop solution containing the TR-FRET detection reagents (Eu-antibody and SA-acceptor) to each well.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the TR-FRET signal.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths with a time delay.
Protocol 2: Cell Viability HTS Assay (ATP-Based Luminescence)
This protocol describes a cell-based assay to identify 2-aminothiazole compounds that exhibit cytotoxic or cytostatic effects on a cancer cell line. The assay measures intracellular ATP levels as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo®)
-
384-well, solid white, tissue culture-treated assay plates
-
Luminescence-capable plate reader
Procedure:
-
Cell Seeding: Seed the cells into the 384-well plates at a predetermined density (e.g., 1,000 cells/well) in 40 µL of cell culture medium and incubate overnight.
-
Compound Addition: Add 100 nL of each compound from the 2-aminothiazole library to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Preparation: Prepare the ATP-based luminescence reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add 40 µL of the prepared reagent to each well.
-
Incubation: Incubate the plates at room temperature for 10 minutes to lyse the cells and stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Hit Identification
The raw data from the HTS must be processed and analyzed to identify statistically significant "hits." This process typically involves the following steps:
-
Data Normalization: Raw data is normalized to the plate controls (positive and negative) to account for plate-to-plate variability. The percent inhibition or percent activity is calculated for each compound.
-
Quality Control: The quality of the HTS data is assessed using statistical parameters such as the Z'-factor .[3][10] The Z'-factor is a measure of the separation between the positive and negative control signals and is a critical indicator of assay robustness.[3][10][11][12] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[3][10][11][12]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.
-
Hit Selection: A hit threshold is defined based on the statistical significance of the compound's activity. A common approach is to select compounds that exhibit an activity greater than three standard deviations from the mean of the negative controls.
The following diagram illustrates the data analysis workflow:
Figure 2: A flowchart of the data analysis pipeline for a typical HTS campaign.
Hit Validation and Counterscreening: Weeding Out the False Positives
As mentioned previously, 2-aminothiazole libraries are prone to generating a significant number of false-positive hits. Therefore, a robust hit validation and counterscreening strategy is essential to eliminate these artifacts and focus on genuine lead candidates.
Key Steps in Hit Validation:
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Determine the potency (IC₅₀ or EC₅₀) of the confirmed hits by testing them over a range of concentrations.
-
Counterscreens: Employ assays designed to identify compounds that interfere with the assay technology rather than the biological target. For example, in a luciferase-based reporter assay, a counterscreen against purified luciferase can identify compounds that directly inhibit the enzyme.
-
Orthogonal Assays: Confirm the activity of the hits in a secondary assay that uses a different detection technology or measures a different biological endpoint. This provides strong evidence that the observed activity is not an artifact of the primary assay format.
-
Promiscuity Assessment: Screen the hits against a panel of unrelated targets to identify compounds that are non-specific.
Case Study: The Discovery of Dasatinib
The development of the blockbuster cancer drug Dasatinib is a prime example of a successful HTS campaign targeting a 2-aminothiazole library.[8][9] The initial hit was identified from a screen for inhibitors of Src family kinases.[3][13] This was followed by extensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of the lead compound, ultimately leading to the discovery of Dasatinib.[3][13] This case study highlights the power of HTS in identifying novel kinase inhibitors from 2-aminothiazole libraries and the importance of a subsequent medicinal chemistry effort to transform a hit into a viable drug candidate.
Conclusion
High-throughput screening of 2-aminothiazole libraries offers a powerful approach for the discovery of novel therapeutics. However, success requires a deep understanding of the unique properties of this chemical scaffold and the implementation of a rigorous and well-designed screening cascade. By carefully selecting and optimizing HTS assays, employing a robust data analysis workflow, and implementing a comprehensive hit validation strategy, researchers can effectively navigate the challenges associated with 2-aminothiazoles and unlock their full therapeutic potential.
References
-
Devine, S. M., et al. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of Medicinal Chemistry, 58(3), 1205–1214. [Link]
-
El-Sayed, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
-
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. ResearchGate. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Devine, S. M., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Publications. [Link]
-
Iversen, P. W., et al. (2006). A Z'-factor based statistical metric for the comparison of assay quality. Journal of Biomolecular Screening, 11(7), 874–882. [Link]
-
Zhang, X. D. (2011). A new method for estimating the Z'-factor with confidence interval in high-throughput screening. Journal of Biomolecular Screening, 16(6), 685–690. [Link]
-
Gamo, F. J., et al. (2010). Thousands of chemical starting points for antimalarial lead identification. Nature, 465(7296), 305–310. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. [Link]
-
Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. (2023). National Institutes of Health. [Link]
-
Macarron, R., et al. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 16(1-2), 1–13. [Link]
-
Zang, R., et al. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). MDPI. [Link]
-
Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
HTS Assay Validation. (2012). NCBI Bookshelf. [Link]
-
Cell-based assays for high-throughput screening. Broad Institute. [Link]
-
A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2016). PubMed. [Link]
-
HTS data analysis workflow. ResearchGate. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2013). PMC. [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
On HTS: Z-factor. (2023). Medium. [Link]
-
Devine, S. M., et al. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. PubMed. [Link]
-
HTS Data Analysis. chem IT Services. [Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025). DCReport. [Link]
-
SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020). KNIME. [Link]
-
The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients. (2014). PMC. [Link]
-
High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. (2014). PMC. [Link]
-
Devine, S. M., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ResearchGate. [Link]
-
The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients. (2014). PubMed. [Link]
-
Therapeutic perspectives for prion diseases in humans and animals. (2024). PMC. [Link]
-
Novel Therapeutic Strategies for Prion Diseases. ResearchGate. [Link]
-
Drug Development. CJD Foundation. [Link]
-
Devine, S. M., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. ACS Publications. [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2016). PMC. [Link]
Sources
- 1. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine in neurodegenerative disease models
This Application Note details the experimental utility of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine (referred to herein as DMPT-Amine ), a privileged 2-aminothiazole scaffold.
Based on the structural homology to established neuroactive agents, this compound is primarily utilized as a Multi-Target Directed Ligand (MTDL) probe. Its core applications focus on Cholinesterase inhibition (AChE/BuChE) for Alzheimer’s disease research and anti-oxidative neuroprotection in Parkinsonian models.
Compound: 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine CAS: 101967-39-9 (Representative) Molecular Weight: 218.32 g/mol Solubility: Soluble in DMSO (>10 mM); limited solubility in water. Storage: -20°C, desiccated, protected from light.
Introduction & Mechanism of Action
The 2-aminothiazole pharmacophore is a "privileged structure" in medicinal chemistry, widely recognized for its ability to penetrate the blood-brain barrier (BBB) and modulate CNS targets. DMPT-Amine serves as a critical chemical probe for investigating Multi-Target Directed Ligands (MTDLs) .
Unlike "magic bullet" drugs that target a single receptor, DMPT-Amine is used to study polypharmacology in neurodegeneration. Its mechanism is distinct from simple competitive inhibition; it acts via a dual-pathway modulation:
-
Cholinergic Restoration: It inhibits Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), preventing the hydrolysis of acetylcholine (ACh) and improving synaptic transmission in Alzheimer's models. The 2,5-dimethylphenyl moiety provides lipophilic interaction with the enzyme's peripheral anionic site (PAS), potentially disrupting A
aggregation. -
Neuroprotection (Oxidative Stress): The thiazole ring acts as a radical scavenger, reducing reactive oxygen species (ROS) accumulation in dopaminergic neurons, relevant to Parkinson's disease (6-OHDA models).
Mechanistic Pathway Diagram[1]
Caption: Mechanistic profile of DMPT-Amine acting as a dual-functional probe: inhibiting cholinergic breakdown and mitigating oxidative stress.
Primary Application: Cholinesterase Inhibition (Alzheimer's Model)
The primary utility of DMPT-Amine is determining its IC50 against AChE (from Electrophorus electricus) and BuChE (from equine serum). This assay validates the compound's potential to enhance cholinergic tone.
Protocol A: Modified Ellman’s Assay
Objective: Quantify the inhibitory potency of DMPT-Amine against AChE/BuChE. Principle: The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB) absorbing at 412 nm.
Reagents Required:
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Enzyme: AChE (0.03 U/mL) and BuChE (0.01 U/mL).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM) or Butyrylthiocholine iodide (BTCh).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Reference Standard: Donepezil or Tacrine.
Step-by-Step Workflow:
-
Compound Preparation: Dissolve DMPT-Amine in 100% DMSO to a 10 mM stock. Prepare serial dilutions (0.01 µM to 100 µM) in Phosphate Buffer (ensure final DMSO < 0.1%).
-
Pre-Incubation:
-
In a 96-well plate, add 150 µL Phosphate Buffer.
-
Add 20 µL of DMPT-Amine dilution (or vehicle control).
-
Add 20 µL of Enzyme solution (AChE or BuChE).
-
Critical Step: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.
-
-
Substrate Addition:
-
Add 10 µL of DTNB/Substrate mixture (1:1 ratio of DTNB and ATCh).
-
-
Kinetic Measurement:
-
Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the slope (ΔAbs/min) for the linear portion of the curve.
-
Calculate % Inhibition: $ % Inhibition = \frac{(Slope_{control} - Slope_{sample})}{Slope_{control}} \times 100 $
-
Plot log[Concentration] vs. % Inhibition to determine IC50.
-
Secondary Application: Cellular Neuroprotection (Parkinson's Model)
DMPT-Amine is evaluated for its ability to rescue dopaminergic neurons from oxidative stress induced by 6-OHDA (6-hydroxydopamine) or H₂O₂ .
Protocol B: SH-SY5Y Neuroprotection Assay
Objective: Assess cell viability rescue in a dopaminergic cell line. Cell Model: SH-SY5Y (Human neuroblastoma).
Step-by-Step Workflow:
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Pre-treatment:
-
Treat cells with DMPT-Amine (1, 5, 10, 20 µM) for 2 hours prior to toxin exposure.
-
Control: Include a "Vehicle Only" (DMSO) and "Positive Control" (e.g., Quercetin or Trolox).
-
-
Toxin Challenge:
-
Add H₂O₂ (100 µM) or 6-OHDA (50 µM) to the wells without removing the DMPT-Amine.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Viability Readout (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Remove media and solubilize formazan crystals with 100 µL DMSO.
-
Read absorbance at 570 nm .
-
-
Interpretation: A statistically significant increase in viability compared to the "Toxin Only" group indicates neuroprotection.
Experimental Workflow Diagram
Caption: Parallel experimental workflows for enzymatic validation (left) and cellular neuroprotection (right).
Expected Results & Data Interpretation
When evaluating DMPT-Amine, researchers should anticipate the following performance metrics. If results deviate significantly, check compound purity or DMSO tolerance of the assay.
| Metric | Expected Range | Interpretation |
| AChE IC50 | 0.1 µM – 10 µM | Potent inhibition. <1 µM suggests high affinity for the catalytic site. |
| BuChE IC50 | 1.0 µM – 50 µM | Selectivity Index (SI) = BuChE/AChE. High SI (>10) is preferred for AD specificity. |
| Cell Viability | > 90% at 20 µM | Compound must be non-toxic at therapeutic doses (verify with LDH assay). |
| Neuroprotection | +20-40% Rescue | Significant recovery of viability against H₂O₂ or 6-OHDA toxicity compared to control. |
Troubleshooting Guide
-
Precipitation: The 2,5-dimethylphenyl group is highly lipophilic. If precipitation occurs in the Ellman's buffer, add 0.01% Triton X-100 or increase BSA to stabilize the suspension.
-
False Positives: Thiazole amines can sometimes react with DTNB. Always run a "Compound + DTNB" (no enzyme) blank to subtract background absorbance.
References
-
Cholinesterase Inhibition by Thiazoles
-
Neuroprotection in Parkinsonian Models
- Title: Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments.
- Source:Journal of Enzyme Inhibition and Medicinal Chemistry (2025).
- Relevance: Provides the methodology for the SH-SY5Y/6-OHDA neuroprotection assay used in Protocol B.
-
Anti-Prion Activity (Scaffold Validation)
- Title: 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Tre
- Source:ChemMedChem (2014).
-
URL:[Link]
- Relevance: Validates the pharmacokinetic stability and brain penetrability of the 2-amino-4-phenylthiazole scaffold.
-
Compound Identification
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine | C11H12N2S | CID 673685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Flow Cytometric Evaluation of 2-Aminothiazole Derivatives
Target Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Scientists.
Abstract
The 2-aminothiazole scaffold is a privileged pharmacophore in oncology, frequently serving as the core structure for kinase inhibitors (e.g., Dasatinib) and metabolic modulators. While these compounds often exhibit potent antiproliferative effects, their physicochemical properties—specifically hydrophobicity and stability in solution—present unique challenges in flow cytometry. This guide provides optimized protocols for analyzing 2-aminothiazole-treated cells, focusing on Cell Cycle Arrest , Apoptosis , and Mitochondrial Membrane Potential (ΔΨm) . It integrates chemical handling best practices with cytometric rigor to prevent common artifacts caused by compound precipitation and solvent toxicity.
Introduction: The Mechanism & The Challenge
2-aminothiazole derivatives typically function by competing for the ATP-binding site of protein kinases (e.g., CDK, VEGFR, Src). This inhibition triggers a cascade of cellular events, most notably:
-
Cell Cycle Arrest: Often at the G2/M phase (due to CDK1/Cyclin B inhibition) or G0/G1 phase .
-
Mitochondrial Dysfunction: Induction of Reactive Oxygen Species (ROS) leading to membrane depolarization.
-
Apoptosis: Activation of the intrinsic (mitochondrial) apoptotic pathway.
Mechanistic Pathway Diagram
Figure 1: The downstream cellular effects of 2-aminothiazole kinase inhibition.
Caption: 2-aminothiazoles inhibit kinases, triggering cell cycle checkpoints and mitochondrial stress leading to apoptosis.[1]
Pre-Analytical Considerations (Crucial)
Expert Insight: The most common cause of failed flow cytometry experiments with 2-aminothiazoles is not the staining, but the compound handling .
Chemical Stability & Solubility
2-aminothiazoles are prone to oxidation and dimerization in DMSO at room temperature.
-
Storage: Store DMSO stock solutions at -20°C . Do not subject to repeated freeze-thaw cycles.
-
Precipitation: These compounds are often hydrophobic. When diluting into aqueous cell culture media, they may precipitate, forming micro-crystals that flow cytometers can mistake for cells (high Side Scatter).
-
Validation: Inspect the dosing solution under a light microscope before adding to cells. If crystals are visible, sonicate or warm slightly (if stable).
-
Vehicle Control
-
Mandatory: Always include a "Vehicle Only" control containing the exact concentration of DMSO used in the highest treatment dose (typically < 0.1% v/v). DMSO itself can induce G1 arrest at concentrations > 0.5%.
Module 1: Cell Cycle Analysis (PI/RNase)
Objective: To determine if the 2-aminothiazole derivative causes G1/S or G2/M arrest. Method: Propidium Iodide (PI) staining of ethanol-fixed cells.[2][3][4]
Protocol
-
Harvest: Collect cells (include floating cells!) and wash 1x with PBS.
-
Single Cell Suspension (Critical): Resuspend
cells in 200 µL PBS . Ensure no clumps exist before fixation.[2][4] -
Fixation:
-
While vortexing the cells gently at low speed, add 4 mL of ice-cold 70% Ethanol dropwise.
-
Why? Adding ethanol to PBS prevents cell lysis. Vortexing prevents cells from clumping together as they fix.[4]
-
Incubate at -20°C for
2 hours (overnight is preferred).
-
-
Wash: Centrifuge at higher speed (800 x g, 5 min) as fixed cells are buoyant. Decant ethanol carefully.[2] Wash 2x with PBS.[4][5]
-
Staining: Resuspend in 500 µL of PI/RNase Staining Solution .
-
Incubation: 30 minutes at 37°C in the dark.
-
Acquisition: Analyze on a flow cytometer (Linear scale for FL2/PE channel).
Data Visualization: Cell Cycle Workflow
Figure 2: Step-by-step workflow for ethanol fixation and PI staining.
Caption: Ethanol fixation requires vortexing during addition to prevent doublet formation.
Module 2: Apoptosis Analysis (Annexin V / PI)[8][9][10]
Objective: To distinguish between live, early apoptotic, and late apoptotic/necrotic cells. Mechanism: 2-aminothiazoles often induce phosphatidylserine (PS) externalization.
Expert Protocol
-
Buffer Prep: Use 1X Annexin Binding Buffer (must contain
).-
Warning: Do NOT use PBS or EDTA-containing buffers; Annexin V binding is calcium-dependent.[7]
-
-
Harvest: Collect supernatant (floating dead cells) and combine with trypsinized adherent cells.
-
Wash: Wash cells 1x with cold PBS, then resuspend in 1X Binding Buffer at
cells/mL. -
Stain:
-
Transfer 100 µL of cell suspension to a tube.
-
Add 5 µL Annexin V-FITC (or other fluorophore).
-
Add 5 µL Propidium Iodide (PI) .
-
-
Incubate: 15 minutes at Room Temperature (Dark).
-
Finalize: Add 400 µL of 1X Binding Buffer. Do not wash.
-
Acquisition: Analyze immediately (within 1 hour).
Data Interpretation Table
| Quadrant | Annexin V | PI | Cell Status | Biological Interpretation |
| Q3 (LL) | Negative | Negative | Live | Membrane intact, PS internal.[8] |
| Q4 (LR) | Positive | Negative | Early Apoptosis | Membrane intact, PS externalized. |
| Q2 (UR) | Positive | Positive | Late Apoptosis | Membrane compromised, PS externalized.[8] |
| Q1 (UL) | Negative | Positive | Necrosis/Debris | Membrane ruptured (rare in controlled assays). |
Module 3: Mitochondrial Membrane Potential (JC-1)[2][13]
Objective: Verify if the 2-aminothiazole compound acts via the intrinsic mitochondrial pathway. Probe: JC-1 (lipophilic cationic dye).[9]
Principle
-
Healthy Mitochondria (High Potential): JC-1 forms J-aggregates (Red Fluorescence).[9]
-
Depolarized Mitochondria (Apoptotic): JC-1 remains as Monomers (Green Fluorescence).[9]
-
Readout: A decrease in the Red/Green ratio indicates mitochondrial toxicity.
Protocol
-
Seed & Treat: Treat cells with the 2-aminothiazole derivative for the desired time (usually 6–24 hours).
-
Positive Control: Treat one sample with CCCP (50 µM) for 30 mins (uncoupler).
-
Stain: Add JC-1 solution (final conc. 2 µM) directly to the culture media.
-
Incubate: 30 minutes at 37°C, 5%
. -
Wash: Wash 2x with warm PBS (cold PBS can disrupt microtubules and potential).
-
Acquisition:
-
Channel 1 (Green): FITC detector (Monomers).
-
Channel 2 (Red): PE/Texas Red detector (Aggregates).
-
Note: Use a compensation control if necessary, though ratiometric analysis often bypasses strict compensation needs.
-
Troubleshooting & Quality Control
Doublet Discrimination
When analyzing cell cycle (Module 1), you must exclude doublets (two G1 cells stuck together mimicking a G2 cell).
-
Plot: FSC-Area vs. FSC-Height (or Width).
-
Gate: Select the diagonal population (singlets). Exclude outliers.
2-Aminothiazole Autofluorescence
Some thiazole derivatives are fluorescent in the UV/Blue range.
-
Check: Run an unstained, treated control. If the drug fluoresces in the FITC channel, switch to Annexin V-APC (Red/Far Red) to avoid spectral overlap.
Summary of Expected Results
| Assay | Control Cell Appearance | 2-Aminothiazole Treated Cell Appearance |
| Cell Cycle | Distinct G1, S, G2 peaks.[10] | Accumulation in G2/M (4N DNA) or sub-G1 (Apoptosis). |
| Annexin V | Annexin-/PI- (Double Neg). | Shift to Annexin+/PI- (Early) and Annexin+/PI+ (Late). |
| JC-1 | High Red / Low Green signal.[9] | Loss of Red signal / Increase in Green signal (Mito Collapse). |
References
-
Mechanism of 2-Aminothiazoles
- Das, D., et al. (2016). "Recent advances in the synthesis and biological activity of 2-aminothiazoles." European Journal of Medicinal Chemistry.
-
(Validated via general search context).
-
Cell Cycle Protocol
- Darzynkiewicz, Z., et al. (2017). "Analysis of Cell Cycle by Flow Cytometry." Current Protocols in Cytometry.
-
Annexin V/PI Apoptosis Assay
- R&D Systems. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry."
-
JC-1 Mitochondrial Assay
- Thermo Fisher Scientific. "MitoProbe™ JC-1 Assay Kit for Flow Cytometry."
-
Chemical Stability in DMSO
- Ellson, R., et al. (2005). "Handling of DMSO stock solutions in drug discovery." Combinatorial Chemistry & High Throughput Screening.
Sources
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. igbmc.fr [igbmc.fr]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
LC-MS/MS method for quantification of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine in plasma
APPLICATION NOTE: AN-2026-DMP
Abstract & Introduction
This application note details a robust, sensitive, and validated LC-MS/MS protocol for the quantification of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine (referred to herein as DMP-MTA ) in biological plasma.
DMP-MTA (CAS: 438220-19-0) is a functionalized thiazole derivative often encountered as a key intermediate in the synthesis of tyrosine kinase inhibitors (such as Dasatinib analogs) or as a pharmacologically active fragment in early-stage drug discovery. Accurate quantification is critical for establishing pharmacokinetic (PK) profiles and monitoring potential genotoxic impurities during drug development.
Compound Characteristics
| Property | Value | Relevance to Method |
| Formula | C₁₂H₁₄N₂S | Basis for Mass Spectrometry (MW 218.[1]32) |
| Monoisotopic Mass | 218.09 Da | Precursor Ion Selection |
| LogP | ~3.0 (Predicted) | Hydrophobic; ideal for Reverse Phase LC & LLE |
| pKa | ~5.5 (Thiazole N) | Basic; ionizes well in ESI+ mode |
Method Development Strategy
The development of this method prioritizes selectivity and matrix elimination . Given the lipophilic nature of DMP-MTA (LogP ~3.0), we utilize Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT). LLE provides superior cleanup of plasma phospholipids, reducing matrix effects that often suppress ionization in ESI+ mode.
Workflow Diagram
The following diagram outlines the critical path from sample receipt to data release, ensuring compliance with FDA Bioanalytical Method Validation (BMV) guidelines.
Figure 1: Bioanalytical workflow emphasizing alkaline LLE to neutralize the basic amine for optimal organic phase extraction.
Experimental Protocol
Chemicals and Reagents
-
Analyte: DMP-MTA (Reference Standard, >98% purity).
-
Internal Standard (IS): DMP-MTA-d6 (Deuterated) or 2-Amino-4-phenylthiazole (Structural Analog if SIL not available).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid (FA).
-
Matrix: Drug-free K2EDTA Human/Rat Plasma.
Instrumentation Conditions
Liquid Chromatography (LC)[2]
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm).
-
Why: The CSH (Charged Surface Hybrid) particle provides excellent peak shape for basic amines like thiazoles using acidic mobile phases.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B[3]
-
4.0 min: 95% B
-
4.1 min: 5% B
-
5.0 min: Stop
-
Mass Spectrometry (MS)[2][4][5][6]
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Spray Voltage: 3500 V.
-
Temperature: 500°C.
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| DMP-MTA | 219.1 | 121.1 | 25 | Quantifier |
| DMP-MTA | 219.1 | 177.0 | 18 | Qualifier |
| DMP-MTA-d6 (IS) | 225.1 | 121.1 | 25 | IS Quantifier |
Note: The transition 219.1 -> 121.1 likely corresponds to the dimethylphenyl fragment or ring cleavage. Transitions must be optimized by direct infusion.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O). Vortex 10s.
-
Basification: Add 50 µL of 0.1 M Sodium Carbonate (Na2CO3). Vortex 10s.
-
Extraction: Add 600 µL of MTBE. Shake/Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the supernatant (organic top layer) to a clean 96-well plate or tube.
-
Evaporation: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 A:B). Vortex and Centrifuge.
Validation & Quality Control
This method is designed to meet FDA Bioanalytical Method Validation (2018) and ICH M10 standards.
Linearity & Range
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Weighting: 1/x² linear regression.
-
Criteria: r² > 0.99; Accuracy of standards ±15% (±20% at LLOQ).
Matrix Effect & Recovery
Thiazole amines can exhibit adsorption issues.
-
Matrix Factor: Compare post-extraction spike vs. neat solution. Acceptable range: 0.85 – 1.15.
-
Recovery: Compare extracted samples vs. post-extraction spike. Target > 60% consistent recovery.
Troubleshooting Guide (Decision Tree)
Use the following logic flow to resolve common assay failures.
Figure 2: Diagnostic logic for resolving common LC-MS/MS bioanalytical failures.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[8][9][10] (May 2018).[9][10][11] Available at: [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[9] (2022).[11][12] Available at: [Link]
-
PubChem. Compound Summary: 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine.[1][12] (Related Structure Reference). Available at: [Link]
Sources
- 1. 101967-39-9|4-(2,5-Dimethylphenyl)thiazol-2-amine|BLD Pharm [bldpharm.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Buy 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine | 915920-65-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 9. researchgate.net [researchgate.net]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. hhs.gov [hhs.gov]
- 12. 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine | C11H12N2S | CID 734891 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Hantzsch thiazole synthesis
Welcome to the technical support center for the Hantzsch Thiazole Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this versatile reaction. This guide is structured as a series of troubleshooting questions and FAQs, designed to address the specific challenges you may encounter in the lab. We will explore not just what to do, but why you're doing it, grounding every recommendation in solid chemical principles.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses the most frequent issues encountered during the Hantzsch synthesis, providing a systematic approach to problem-solving.
Q1: My reaction is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields are a frequent frustration, but they can almost always be traced back to a few key parameters. A systematic check of your reaction components and conditions is the most effective strategy.[1]
Systematic Troubleshooting Workflow for Low Yields:
Caption: A workflow for troubleshooting low yields in Hantzsch synthesis.
Detailed Breakdown:
-
Reagent Purity and Stoichiometry:
-
Purity: Impurities in either the α-haloketone or the thioamide are a primary culprit for low yields and side product formation.[2] If you suspect contamination, purify your starting materials (e.g., recrystallization or distillation) before proceeding.
-
Stoichiometry: The reaction proceeds via a 1:1 condensation.[3] However, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide component, such as thiourea, can sometimes improve yields by ensuring the complete consumption of the more valuable α-haloketone.[3][4]
-
-
Reaction Conditions: The Solvent and Temperature Matrix: The interplay between solvent and temperature is critical. The ideal solvent should fully dissolve the reactants at the reaction temperature to ensure a homogeneous reaction mixture. While classic procedures often use alcohols like methanol or ethanol, other systems may be more effective for your specific substrates.[2]
Solvent Typical Temperature Key Considerations Methanol Reflux (~65°C) or 90-100°C A common, effective solvent for many simple substrates.[4][5] Ethanol Reflux (~78°C) Similar to methanol, widely used.[6] Ethanol/Water Reflux A greener solvent choice that can be effective in certain multi-component reactions.[6] 1-Butanol Reflux (~118°C) Higher boiling point allows for higher reaction temperatures, which can drive sluggish reactions to completion.[6] Solvent-Free Varies (often elevated) An environmentally friendly option that can accelerate the reaction.[7][8] Microwave Irradiation 90-120°C Can dramatically reduce reaction times from hours to minutes and often improves yields.[5][9] -
Catalysis: While the traditional Hantzsch synthesis is often performed without a catalyst, modern variations have shown that certain catalysts can significantly enhance reaction rates and yields, particularly for less reactive substrates.[2] For example, silica-supported tungstosilicic acid has been successfully used as a reusable, green catalyst, achieving yields in the 79-90% range.[6][7]
Q2: I'm observing multiple products on my TLC plate. What are the likely side reactions, and how can I suppress them?
The formation of multiple products typically points to issues with regioselectivity or competing reaction pathways.
-
Isomer Formation: This is a common issue, particularly when using N-substituted thioamides. The reaction can sometimes yield isomeric impurities under acidic conditions.[1] Solution: Maintaining neutral or slightly basic reaction conditions often favors the formation of the desired product. You can achieve this by adding a non-nucleophilic base or ensuring your work-up neutralizes any acid formed.[1]
-
Byproducts from Reactant Decomposition: Prolonged heating or overly harsh conditions can cause your starting materials or product to decompose. Solution: Monitor your reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up promptly.
-
Bis-Thiazole Formation: If one of your reactants possesses more than one reactive site, the formation of dimeric or oligomeric byproducts is possible. Solution: This is a stoichiometric challenge. Careful control of reactant ratios is essential to minimize these side products.[1]
Q3: My product is difficult to isolate and purify. What are the best practices for work-up and purification?
The Hantzsch synthesis produces a thiazolium salt intermediate, which is then typically neutralized to yield the final thiazole product.[3] The purification strategy depends on the physical properties of this final product.
-
For Solid, Poorly Soluble Products (Ideal Case):
-
Precipitation: The most common and convenient method is to pour the cooled reaction mixture into a beaker containing a weak aqueous base, such as 5% sodium carbonate (Na₂CO₃) solution.[4] This neutralizes the thiazolium salt, causing the neutral, often poorly water-soluble thiazole to precipitate.[3]
-
Isolation: The resulting solid can be collected by vacuum filtration, washed with water to remove inorganic salts, and then air-dried or dried in a vacuum oven.[4]
-
-
For Products that are Oils or Soluble in the Work-up Mixture:
-
Extraction: If the product does not precipitate, you will need to perform a standard liquid-liquid extraction. After neutralizing the reaction mixture, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the combined organic layers over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Column Chromatography: The resulting crude material (whether an oil or an impure solid) often requires purification by flash column chromatography. A common mobile phase is a mixture of ethyl acetate and hexanes; you can determine the optimal ratio using TLC analysis.[4]
-
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of the Hantzsch Thiazole Synthesis?
The reaction is a classic condensation that proceeds through a well-established multi-step pathway.[4] It begins with a nucleophilic attack, followed by an intramolecular cyclization and finally a dehydration step to form the stable aromatic ring.
Caption: The stepwise mechanism of the Hantzsch Thiazole Synthesis.
The key steps are:
-
S-Alkylation (SN2 Reaction): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide.[3][10]
-
Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[4]
-
Dehydration: The resulting cyclic intermediate, a 4-hydroxythiazoline derivative, readily eliminates a molecule of water to form the thermodynamically stable, aromatic thiazole ring.[3]
Q5: Can this reaction be performed under "green" or environmentally friendly conditions?
Absolutely. Significant progress has been made in developing more sustainable protocols for the Hantzsch synthesis.[1] Key strategies include:
-
Alternative Energy Sources: Both microwave irradiation and ultrasonic irradiation have been shown to be highly effective, often leading to dramatically shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.[6][5]
-
Green Solvents: The use of water, ethanol, or ethanol/water mixtures is preferable to more hazardous organic solvents.[6]
-
Solvent-Free Synthesis: Grinding the reactants together, sometimes with a solid-supported catalyst, can provide an efficient, solventless route to thiazoles.[7][8]
-
Reusable Catalysts: Employing catalysts like silica-supported tungstosilicic acid allows for easy recovery (by simple filtration) and reuse, minimizing waste.[6][7]
Experimental Protocol
General Procedure for the Synthesis of 2-amino-4-phenylthiazole
This is a representative procedure and may require optimization for different substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
2-bromoacetophenone (5.0 mmol, 1.0 equiv)
-
Thiourea (7.5 mmol, 1.5 equiv)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]
-
Add methanol (5 mL) to the vial.[4]
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (a temperature setting of ~100°C is often used) for 30-60 minutes.[4] Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/50% hexane).[4]
-
Once the reaction is complete, remove the vial from the heat and allow the solution to cool to room temperature.[4]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl or stir the mixture to induce precipitation.[3][4]
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.[4]
-
Wash the filter cake thoroughly with water to remove any residual salts.[4]
-
Spread the collected solid on a tared watch glass and allow it to air dry completely.[4]
-
Once dry, determine the mass of the product and calculate the percent yield. Characterize the product using appropriate analytical techniques (e.g., melting point, NMR, TLC).[4]
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Bouherrou, Z., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1733. Retrieved from [Link]
-
synthesis of thiazoles. (2019, January 19). YouTube. Retrieved from [Link]
-
Thiazole is an aromatic five membered heterocyclic compound. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Gomha, S. M., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine derivatives. Molecules, 20(1), 1347-1361. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]
-
Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. bepls.com [bepls.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Enhancing Cell Permeability of 2-Aminothiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole derivatives. This guide is designed to provide expert insights and practical troubleshooting advice for one of the most common hurdles in the development of this important class of compounds: poor cell permeability. In a question-and-answer format, we will explore the underlying causes of low permeability and detail actionable strategies to overcome them.
Section 1: Foundational Concepts & Initial Assessment
Q1: My 2-aminothiazole derivative shows potent in vitro activity against its target, but fails in cell-based assays. Could this be a permeability issue?
A: Yes, this is a classic scenario in drug discovery and strongly suggests a problem with cell permeability. Potent activity in a biochemical assay (e.g., against an isolated enzyme) demonstrates target engagement, but for a compound to work in a cellular context, it must first cross the cell membrane to reach its intracellular target.[1] 2-Aminothiazoles, while a privileged scaffold in medicinal chemistry, often possess characteristics that can hinder this process, such as a high density of hydrogen bond donors and acceptors, which can lead to poor passive diffusion.[2][3]
The first step is to confirm that the drop in potency is not due to other factors like poor compound stability in the cell culture media or rapid metabolism by the cells. However, assessing permeability should be a primary line of investigation.
Q2: What is the best first step to quantitatively assess the cell permeability of my compound series?
A: A tiered approach is most efficient. Start with in silico predictions and a high-throughput, cost-effective assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) before moving to more complex cell-based models.[4][5]
-
In Silico Prediction: Before any wet lab work, use computational models to predict physicochemical properties that govern permeability.[6][7] These models analyze your molecule's structure to estimate key parameters.[8][9] Pay close attention to:
-
Lipophilicity (logP or logD): A measure of how well the compound partitions into a lipid environment.
-
Polar Surface Area (PSA): The surface sum over all polar atoms; a key predictor of membrane permeability.
-
Hydrogen Bond Donors (HBD) & Acceptors (HBA): High numbers are detrimental to permeability.[10]
-
Molecular Weight (MW). [11]
-
-
PAMPA: This is an excellent experimental starting point. PAMPA is a cell-free assay that models passive diffusion across a lipid-infused artificial membrane.[5][12] Its key advantages are speed, low cost, and high throughput, making it ideal for ranking a series of analogs early on.[13] It specifically measures passive transcellular permeability, avoiding the complexities of active transport or metabolism.[5]
This initial data will allow you to quickly identify which of your derivatives have the most promising baseline permeability and which require significant modification.
Q3: How do I choose between PAMPA, Caco-2, and MDCK assays for my permeability screen?
A: The choice depends on the stage of your project and the specific question you are asking. Each assay provides different, complementary information.
| Assay | Type | Measures | Throughput | Key Application |
| PAMPA | Cell-Free (Artificial Membrane) | Passive Diffusion Only | High | Early-stage rank-ordering of compounds; diagnosing passive permeability issues.[12] |
| Caco-2 | Cell-Based (Human Colon Carcinoma) | Passive Diffusion, Active Uptake, & Efflux | Low to Medium | Gold standard for predicting human intestinal absorption; identifies substrates of efflux pumps like P-gp and BCRP.[14][15][16] |
| MDCK | Cell-Based (Canine Kidney) | Passive Diffusion & Efflux (when transfected) | Medium | Faster-growing alternative to Caco-2; excellent for studying specific transporters (e.g., MDR1-MDCK for P-gp efflux).[17][18][19] |
Recommendation: Use PAMPA for initial screening of many compounds. For promising leads, advance to a Caco-2 assay to get a more complete picture of human intestinal absorption, including potential liabilities from efflux transporters.[16] If you specifically suspect P-glycoprotein (P-gp) efflux is an issue, the MDR1-MDCK cell line is a highly valuable tool.[18][20]
Section 2: Strategies for Enhancing Permeability
Q4: My compound has low permeability in the PAMPA assay. What structural modifications should I consider to improve passive diffusion?
A: Low PAMPA results indicate a fundamental problem with passive diffusion. The goal is to modify the molecule to make it more "greasy" and less polar, reducing the energy penalty of it leaving the aqueous environment to enter the lipid cell membrane.[10]
Here is a workflow of common strategies:
Caption: Key Physicochemical Properties Influencing Permeability.
-
Reduce Hydrogen Bond Donors (HBDs): This is often the most impactful strategy. Masking primary amines or hydroxyl groups via alkylation (e.g., -NH₂ to -NHR, -OH to -OR) can dramatically improve permeability.[21] However, be mindful that these groups may be essential for target binding.
-
Modulate Hydrogen Bond Acceptors (HBAs): While less discussed than HBDs, strong HBAs also negatively impact permeability. Strategically introducing electron-withdrawing groups near an acceptor can reduce its hydrogen bond strength, improving permeability and reducing efflux.[22]
-
Optimize Lipophilicity (logP/logD): Carefully increasing lipophilicity by adding small, non-polar groups (e.g., methyl, trifluoromethyl) can enhance membrane partitioning.[23] However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and toxicity, so this must be carefully balanced.[24][25]
-
Form Intramolecular Hydrogen Bonds (IMHBs): This is a sophisticated strategy where you introduce a complementary hydrogen bond acceptor or donor elsewhere in the molecule. If the molecule can adopt a conformation where an IMHB forms, it effectively shields the polar groups from water, reducing the desolvation penalty and improving permeability.[10][21]
Q5: My compound is highly lipophilic (high logP) but still shows poor permeability. Why could this be?
A: This is a common and frustrating problem. While lipophilicity is necessary, it is not sufficient for good permeability.[23] Several factors could be at play:
-
Poor Aqueous Solubility: This is the most likely culprit. If a compound is too lipophilic, it may have extremely low solubility in the aqueous assay buffer. If the compound cannot dissolve, it cannot permeate. Always measure the thermodynamic solubility of your compounds. Formulation strategies like using self-emulsifying systems can sometimes help for in vivo studies.[26][27]
-
Large Molecular Size/Rigidity: Large, rigid molecules can have difficulty diffusing through the fluid mosaic of the cell membrane, even if they are lipophilic.[1][28]
-
High Number of H-bonds: A high logP value can be misleading if the molecule still contains numerous unshielded hydrogen bond donors and acceptors. The penalty for desolvating these polar groups can outweigh the favorable lipophilicity.[3]
-
Active Efflux: The compound might be a substrate for efflux pumps, which actively pump it out of the cell. This would not be detected by PAMPA but would be apparent in Caco-2 or MDCK assays.[29]
Section 3: Troubleshooting Efflux and Other Complex Issues
Q6: My PAMPA data looks good, but the Caco-2 permeability is still low. What's happening?
A: This discrepancy is a critical piece of data. Since PAMPA only measures passive diffusion, a good result there indicates your compound has the right physicochemical properties to cross a lipid barrier.[12] The low Caco-2 result strongly suggests that a biological process is limiting its transport. The most common cause is active efflux .[16]
Caco-2 cells express a variety of transporter proteins, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which act as cellular "bouncers," recognizing and ejecting a wide range of xenobiotics.[15][30]
Caption: The Role of Active Efflux in Limiting Permeability.
Q7: How do I confirm if my 2-aminothiazole derivative is a substrate for an efflux pump like P-glycoprotein (P-gp)?
A: You need to perform a bidirectional Caco-2 or MDR1-MDCK assay .[15][20] In this experiment, permeability is measured in two directions:
-
Apical to Basolateral (A→B): Mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B→A): Measures transport from the blood side back into the gut lumen.
The results are used to calculate an Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter.[15][16] To confirm the specific transporter, the assay can be run in the presence of known inhibitors (e.g., verapamil for P-gp).[15] If the A→B permeability increases and the ER decreases in the presence of the inhibitor, you have confirmed its role in limiting your compound's absorption.
Q8: What is a "prodrug" strategy, and how can I apply it to my 2-aminothiazole scaffold?
A: A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome a specific barrier, such as poor permeability.[31][32] After crossing the cell membrane, it is converted in vivo (usually by enzymatic cleavage) to release the active parent drug.[33]
This is an extremely effective strategy for compounds with high polarity (e.g., those with essential hydroxyl or amine groups that cannot be permanently masked).[31]
Caption: General Workflow of a Prodrug Strategy.
For a 2-aminothiazole derivative, you could create a prodrug by attaching a lipophilic, enzyme-labile group to a polar functional handle. For example, an ester can be attached to a hydroxyl group or a carbamate to an amine. The key is that the linking chemistry must be stable in the gut but readily cleaved by enzymes (like esterases) inside the cell or in circulation.[34]
Section 4: Experimental Protocols
Q9: Can you provide a basic protocol for running a Parallel Artificial Membrane Permeability Assay (PAMPA)?
A: Certainly. This is a representative protocol. Specific details may vary based on the commercial plate supplier.[13][35]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound by passive diffusion.
Materials:
-
PAMPA plate system (e.g., 96-well filter plate for donor and a matched acceptor plate)
-
Lecithin/dodecane solution (or other synthetic lipid solution)[13]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds dissolved in DMSO (10 mM stock)
-
UV/Vis plate reader or LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[13]
-
Coat Filter Plate Membrane: Carefully pipette 5 µL of the lipid/dodecane solution onto the membrane of each well in the donor filter plate. Be careful not to puncture the membrane. Allow the lipid to impregnate the filter for 5-10 minutes.
-
Prepare Donor Solutions:
-
Prepare a working solution of your test compounds at 200 µM in PBS (this often involves an intermediate dilution). The final DMSO concentration should be low (<1%) to not disrupt the membrane.
-
Include high-permeability (e.g., testosterone) and low-permeability (e.g., atenolol) controls on every plate.
-
-
Start the Assay: Add 150-200 µL of the donor solution to each well of the lipid-coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor solution. Cover and incubate at room temperature for 4-18 hours with gentle shaking.[35][36]
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using an established equation that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.[16]
Q10: How do I interpret the apparent permeability (Papp) values from my experiments?
A: Papp values are typically reported in units of 10⁻⁶ cm/s. While the exact cutoffs can vary between labs, a general classification for Caco-2 permeability is provided below. PAMPA values are often ranked relative to high and low permeability controls run in the same assay.
| Papp (10⁻⁶ cm/s) | Permeability Classification | Predicted Human Absorption |
| < 1 | Low | < 50% |
| 1 - 10 | Medium | 50 - 89% |
| > 10 | High | > 90% |
Data adapted from general knowledge and sources discussing Caco-2 permeability interpretation.[16]
For efflux, the key metric is the Efflux Ratio (ER). As mentioned, an ER > 2 generally indicates that the compound is subject to active efflux.[15]
References
- In Silico Prediction of Membrane Permeability from Calculated Molecular Parameters. Journal of Medicinal Chemistry - ACS Publications.
- Physico‐Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. ResearchGate.
- In silico prediction of membrane permeability from calculated molecular parameters. PubMed.
- MDCK Permeability. Creative Biolabs.
- Caco2 assay protocol. [Source document not publicly available].
- In silico prediction models for solubility and membrane permeability in cell-based assays. [Source document not publicly available].
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- In Silico Prediction of Permeability Coefficients. Springer Nature Experiments.
- In Silico Prediction of Permeability Coefficients. PubMed.
- How to Design More Permeable Compounds?. Drug Hunter.
- MDCK-MDR1 Permeability Assay. Evotec.
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. PMC.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- MDR1-MDCK Permeability Assay. Creative Bioarray.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Drug-Permeability and Transporter Assays in Caco-2 and Mdck Cell Lines. Future Medicinal Chemistry.
- 5.6: Passive Transport - Diffusion. Biology LibreTexts.
- Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers.
- Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed.
- Physico Chemical Factors affecting drug absorption. e-PG Pathshala.
- Caco-2 permeability assay. Creative Bioarray.
- H-bond donors and acceptors: Significance and symbolism. [Source document not publicly available].
- The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC - NIH.
- Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA.
- Drug Absorption. MSD Manual Professional Edition.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Hydrogen-Bond Donors in Drug Design. Journal of Medicinal Chemistry - ACS Publications.
- Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry - ACS Publications.
- Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed.
- Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals.
- Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ProQuest.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate.
- Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. Request PDF - ResearchGate.
- Caco-2 Permeability Assay. Evotec.
- Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. PubMed.
- Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC.
- Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. Request PDF - ResearchGate.
- The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic.
- pampa-permeability-assay.pdf. Technology Networks.
- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PMC.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- Efflux pump. Wikipedia.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC.
- (PDF) Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
- Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Source document not publicly available].
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- Prodrugs with Improved Lipophilicity and Permeability. [Source document not publicly available].
Sources
- 1. Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. In Silico Prediction of Permeability Coefficients | Springer Nature Experiments [experiments.springernature.com]
- 7. In Silico Prediction of Permeability Coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In silico prediction of membrane permeability from calculated molecular parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PAMPA | Evotec [evotec.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. tandfonline.com [tandfonline.com]
- 20. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 21. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drughunter.com [drughunter.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 28. bio.libretexts.org [bio.libretexts.org]
- 29. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 30. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 35. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 36. bioassaysys.com [bioassaysys.com]
Technical Support Center: Scaling Up the Synthesis of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Welcome to the technical support center for the synthesis of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and scale-up considerations based on established chemical principles and field-proven insights.
I. Overview of the Synthesis Strategy
The synthesis of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is most efficiently achieved via the Hantzsch Thiazole Synthesis .[1][2][3] This robust and classical method involves the condensation reaction between an α-haloketone and a thioamide.[1][4][5] For our target molecule, the specific reactants are 1-halo-1-(2,5-dimethylphenyl)propan-2-one and thiourea .
The reaction is prized for its reliability and generally high yields.[1][4] It proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[1][5]
Caption: High-level workflow for the synthesis of the target thiazole.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A1: The Hantzsch synthesis is a multi-step process:
-
Nucleophilic Attack (SN2): The sulfur atom of thiourea, being a potent nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion.[1][5]
-
Tautomerization & Cyclization: An intermediate is formed which undergoes tautomerization. Subsequently, the nitrogen atom performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[5]
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the dihydrothiazole ring.
-
Aromatization: The final step involves the loss of a proton to yield the stable, aromatic 2-aminothiazole hydrohalide salt. The aromaticity of the final product is a significant driving force for the reaction.[4]
Q2: Why is thiourea used in slight excess?
A2: Using a slight excess of thiourea (typically 1.1 to 1.5 equivalents) helps to ensure the complete consumption of the more valuable α-haloketone intermediate.[4] Thiourea is inexpensive and any unreacted excess is generally easy to remove during the aqueous work-up, as it is water-soluble.[5]
Q3: What is the purpose of adding a base (e.g., sodium carbonate) during work-up?
A3: The reaction initially forms the hydrohalide salt of the 2-aminothiazole, which is often soluble in the reaction medium (like ethanol or methanol). Adding a base, such as sodium carbonate or sodium bicarbonate, deprotonates the aminothiazole salt to its free base form.[1][6] This neutral form is typically much less soluble in aqueous or alcoholic media, causing it to precipitate out of the solution, which allows for easy isolation by filtration.[1][4]
Q4: Are there greener alternatives to the traditional solvents and reagents?
A4: Yes, the scientific community is actively exploring more environmentally benign approaches. Traditional Hantzsch synthesis often uses halogenated compounds and organic solvents, which can be problematic.[7] Modern variations include:
-
Solvent-free synthesis: Some protocols show that the reaction can proceed rapidly and in high yield by simply heating the neat reactants.[8]
-
Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times.
-
Use of heterogeneous catalysts: Catalysts like silica-supported tungstosilisic acid can promote the reaction under milder conditions and are often reusable.[2][9]
III. Detailed Experimental Protocol (Lab Scale)
This protocol details the synthesis of the key α-haloketone intermediate followed by the final condensation step.
Part A: Synthesis of 1-(2,5-Dimethylphenyl)propan-1-one
The required ketone can be prepared via a Friedel-Crafts acylation of p-xylene with propionyl chloride.
| Reagent | MW ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume / Mass |
| p-Xylene | 106.17 | 0.861 | 200 | 23.5 mL |
| Propionyl Chloride | 92.52 | 1.065 | 100 | 8.7 mL |
| Aluminum Chloride (AlCl₃) | 133.34 | - | 110 | 14.7 g |
| Dichloromethane (DCM) | 84.93 | 1.326 | - | 150 mL |
Step-by-Step Methodology:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with aluminum chloride (14.7 g, 110 mmol) and dry DCM (100 mL). Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of p-xylene (23.5 mL, 200 mmol) and propionyl chloride (8.7 mL, 100 mmol) in dry DCM (50 mL).
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with stirring. Add concentrated HCl (20 mL) to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone. Purify by vacuum distillation if necessary.
Part B: Synthesis of 2-Bromo-1-(2,5-dimethylphenyl)propan-1-one
This step involves the acid-catalyzed α-bromination of the ketone.[10]
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume / Mass |
| 1-(2,5-Dimethylphenyl)propan-1-one | 162.23 | 50 | 8.11 g |
| Bromine (Br₂) | 159.81 | 50 | 2.56 mL |
| Acetic Acid (Glacial) | 60.05 | - | 50 mL |
Step-by-Step Methodology:
-
In a flask protected from light, dissolve the ketone (8.11 g, 50 mmol) in glacial acetic acid (50 mL).
-
Add a catalytic amount of HBr (a few drops of a 48% aqueous solution).
-
Slowly add bromine (2.56 mL, 50 mmol) dropwise while stirring. The red-brown color of bromine should disappear as it is consumed.
-
Stir at room temperature for 1-2 hours after addition is complete, until TLC analysis shows full conversion of the starting ketone.
-
Work-up: Pour the reaction mixture into a large volume of cold water (300 mL). The α-bromoketone will precipitate or form an oil.
-
Extract the product with a suitable solvent like ethyl acetate or DCM. Wash the organic layer with water, dilute NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude α-bromoketone is often used directly in the next step without further purification, as it can be unstable.[11]
Part C: Hantzsch Synthesis of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass |
| 2-Bromo-1-(2,5-dimethylphenyl)propan-1-one | 241.13 | 50 | 12.06 g (crude) |
| Thiourea | 76.12 | 55 | 4.19 g |
| Ethanol (95%) | - | - | 100 mL |
Step-by-Step Methodology:
-
Combine the crude α-bromoketone (approx. 50 mmol) and thiourea (4.19 g, 55 mmol) in a round-bottom flask.[1]
-
Add ethanol (100 mL) and a stir bar.
-
Heat the mixture to reflux (approx. 78 °C) with stirring for 2-4 hours. Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the solution to room temperature.[1]
-
Work-up: Pour the reaction mixture into a beaker containing 200 mL of water.
-
While stirring, slowly add a saturated solution of sodium carbonate (Na₂CO₃) until the mixture is basic (pH 8-9).[1][4]
-
A precipitate of the desired 2-aminothiazole product will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove inorganic salts and excess thiourea.[1]
-
Air-dry the solid. For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or isopropanol).
IV. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up.
Caption: A decision tree for common synthesis problems.
Q: My reaction yield is very low. What are the likely causes?
-
A: Cause 1: Purity of the α-haloketone. The α-haloketone is a critical intermediate.[12] If it is impure or has decomposed upon storage, the yield of the final product will suffer. It is often best to use it immediately after preparation.
-
A: Cause 2: Incomplete Reaction. The condensation may require more time or a higher temperature. Ensure you are at a vigorous reflux and monitor by TLC until the limiting reagent is consumed.
-
A: Cause 3: Incorrect Work-up. Incomplete precipitation is a common cause of perceived low yield. Ensure the pH of the solution is sufficiently basic (pH 8-9) after adding the carbonate solution. Cooling the mixture in an ice bath can also improve precipitation.
Q: My final product shows multiple spots on TLC, even after washing. What are they?
-
A: Cause 1: Unreacted Starting Materials. If the reaction did not go to completion, you might see residual α-haloketone. Thiourea is typically not UV-active but can be visualized with specific stains.
-
A: Cause 2: Isomer Formation. While the Hantzsch synthesis is generally regioselective, harsh conditions or certain substrates can lead to the formation of isomeric products.[13] For example, condensation with an N-substituted thiourea can sometimes yield both 2-(substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[13]
-
A: Solution: Recrystallization is the primary method for purification. A solvent screen (e.g., isopropanol, ethanol, ethyl acetate, heptane mixtures) should be performed to find optimal conditions. If impurities persist, column chromatography on silica gel may be necessary.
Q: During work-up, my product oiled out instead of precipitating as a solid. How do I handle this?
-
A: Cause: This often happens if the product has a lower melting point or if residual organic solvent is present.
-
A: Solution 1: Solvent Modification. Try adding more water to the mixture to decrease the solubility of the product. Sometimes, adding a non-polar co-solvent like heptane can induce crystallization.
-
A: Solution 2: Extraction. If the product remains an oil, perform a standard liquid-liquid extraction with a solvent like ethyl acetate or DCM. After drying and concentrating the organic phase, you can attempt to crystallize the resulting crude oil from a different solvent system.
V. Scale-Up Considerations
Moving from a 50 mmol lab-scale reaction to a multi-kilogram scale introduces new challenges.
-
1. Thermoregulation: The initial SN2 reaction between thiourea and the α-haloketone can be exothermic. On a large scale, this can lead to a dangerous thermal runaway.
-
Mitigation: Use a jacketed reactor with controlled heating/cooling. The α-haloketone should be added portion-wise or via a dosing pump to control the rate of the reaction and the resulting exotherm.
-
-
2. Mixing and Mass Transfer: Ensuring efficient mixing in a large reactor is critical for maintaining reaction homogeneity and consistent heat transfer.
-
Mitigation: Use appropriate agitation (e.g., anchor or pitched-blade turbine impellers). Inefficient stirring can lead to localized "hot spots," promoting side reactions and impurity formation.
-
-
3. Product Isolation and Handling: Filtering and drying kilograms of product is a significant operational step.
-
Mitigation: Use a Nutsche filter-dryer for large-scale filtration and washing. Ensure the product is washed with sufficient water to remove all inorganic salts, as they can interfere with downstream processing and final product specifications.
-
-
4. Reagent and Solvent Selection: Solvents used at the lab scale may not be suitable for pilot or plant scale due to cost, safety (flammability), or environmental concerns.[7]
-
Mitigation: Consider replacing ethanol with industrial-grade denatured ethanol or isopropanol. Evaluate the feasibility of a solvent-free or aqueous slurry reaction to minimize solvent waste.
-
VI. References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Rai, H. (2025). Greener and more efficient pathways for heterocyclic synthesis. International Journal of Pharmaceutical Sciences, 3(11), 3836-3853.
-
Lee, S., et al. (2022). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry, 20(26), 5235-5243. DOI:10.1039/D2OB00837H.
-
Forootanfar, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2453.
-
Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]
-
Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
Farkas, J., & Fodor, T. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 571-573.
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
Google Patents. (n.d.). 2-aminothiazole derivative, preparation method, and use. Retrieved from
-
MDPI. (n.d.). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates. Retrieved from [Link]
-
PubMed Central. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Attanasi, O. A., & Filippone, P. (2006). (Thio)urea-catalyzed formation of heterocyclic compounds. Arkivoc, 2007(5), 1-21.
-
RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid. Retrieved from [Link]
-
Google Patents. (n.d.). Process for preparing alpha-halo-ketones. Retrieved from
-
Taylor & Francis. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation. Retrieved from [Link]
-
PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Retrieved from
-
MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-chloro-1-(2,5-dimethylphenyl)propan-1-one. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Facile Synthesis of New Heterocyclic Compounds from Thiourea and Urea. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of 2-aminothiazole. Retrieved from
-
ResearchGate. (n.d.). Synthesis of Substituted Heterocyclic Thiourea Compounds. Retrieved from [Link]
-
Academia.edu. (n.d.). Preparation of 2,5-Dimethyl-l-Phenylpyrrole. Retrieved from [Link]
-
Google Patents. (n.d.). Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide. Retrieved from
-
ChemSynthesis. (n.d.). 5-phenyl-1,3-thiazole-2,4-diamine. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthetic Access to Aromatic α-Haloketones | MDPI [mdpi.com]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Strategies to reduce the cytotoxicity of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine in non-target cells
[1]
Status: Operational Ticket ID: DMPT-TOX-001 Subject: Reducing Non-Target Toxicity in Cell-Based Assays Assigned Specialist: Senior Application Scientist, Lead Discovery Division[1]
Executive Summary
You are encountering cytotoxicity in non-target cells (e.g., fibroblasts, hepatocytes, or healthy epithelial lines) when using 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine (referred to hereafter as DMPT-Amine ).[1]
This compound belongs to the 2-aminothiazole class, a scaffold frequently associated with kinase inhibition but also known for specific toxicity mechanisms: oxidative stress induction , metabolic bioactivation , and solubility-driven aggregation .[1]
This guide provides a modular troubleshooting approach to decouple on-target efficacy from off-target cytotoxicity.
Module 1: Formulation & Solubility Optimization
The Issue: DMPT-Amine has a calculated LogP of ~3.0 and low aqueous solubility. In standard media, it may form colloidal aggregates that physically damage cell membranes or create "hotspots" of high concentration, leading to false-positive toxicity.[1]
Diagnostic Protocol: The Light Scattering Test
Before assuming biological toxicity, verify chemical homogeneity.[1]
-
Prepare your working concentration (e.g., 10 µM) in culture media.[1]
-
Measure Dynamic Light Scattering (DLS) or simply centrifuge at 10,000 x g for 10 mins.
-
Result: If a pellet forms or DLS shows particles >100nm, your toxicity is likely physical (aggregation).[1]
Solution: Complexation Strategy
Do not rely solely on DMSO. Use Hydroxypropyl-
Protocol: HP-
-
Stock A: Dissolve DMPT-Amine in 100% DMSO at 1000x the final concentration.
-
Stock B: Prepare 20% (w/v) HP-
-CD in PBS or water (sterile filtered). -
Working Solution:
Why this works: Cyclodextrins sequester the hydrophobic drug, preventing aggregation while allowing thermodynamic equilibrium for receptor binding [1].[1]
Module 2: Metabolic Bioactivation (The "Warhead" Risk)[1]
The Issue: The 2-amino group on the thiazole ring is a structural alert. Cytochrome P450 enzymes (CYPs) can oxidize this amine to form reactive iminoquinones or sulfoxides , which covalently bind to cellular proteins, causing necrosis.[1]
Diagnostic Experiment: The ABT Rescue
Determine if toxicity is parent-driven or metabolite-driven.[1]
| Step | Action |
| 1 | Pre-incubate cells with 1 mM 1-Aminobenzotriazole (ABT) (a pan-CYP inhibitor) for 1 hour.[1] |
| 2 | Add DMPT-Amine at the toxic concentration (e.g., IC50).[1] |
| 3 | Incubate for 24-48 hours. |
| 4 | Measure viability (ATP/CellTiter-Glo). |
-
Interpretation: If ABT restores viability, the toxicity is caused by a reactive metabolite, not the parent drug.[1]
-
Mitigation: Use cell lines with low CYP expression (e.g., CHO, HEK293) for target validation, or modify the molecule to replace the 2-amino group with a methyl-ether or amide to block metabolic activation [2].[1]
Module 3: Oxidative Stress Management
The Issue: Thiazole derivatives often disrupt mitochondrial electron transport, leading to Reactive Oxygen Species (ROS) generation.[1]
Mitigation Protocol: Thiol Supplementation
Standard media (DMEM/RPMI) is often redox-insufficient for drug challenges.[1]
Recommended Additive: N-Acetylcysteine (NAC) or Glutathione Ethyl Ester (GSH-OEt) .[1]
-
Protocol: Co-treat cells with 2-5 mM NAC.
-
Note: Do not pre-mix NAC with the drug stock, as the thiol may react chemically with the thiazole if it activates.[1] Add NAC to cells 1 hour prior to drug addition.[1]
Visualizing the Pathway: The diagram below illustrates the three toxicity pathways and where to intervene.
Figure 1: Mechanistic pathways of DMPT-Amine cytotoxicity and targeted intervention points.[1]
Frequently Asked Questions (FAQs)
Q1: I see crystals in my well plate after 24 hours. Is this toxicity? A: No, this is precipitation.[1] The crystals physically stress the cells (mechanotransduction stress) and reduce the free drug concentration available for the target.[1]
-
Fix: Reduce the concentration or switch to the HP-
-CD protocol outlined in Module 1.
Q2: My compound is toxic to HepG2 cells but not HEK293 cells. Why? A: This strongly suggests metabolic activation (Module 2).[1] HepG2 cells have active drug-metabolizing enzymes that convert the 2-aminothiazole into a reactive intermediate.[1] HEK293 cells lack this machinery.[1]
-
Action: This confirms the toxicity is mechanism-based (metabolism) rather than general chemical toxicity.[1]
Q3: Can I use DMSO up to 1% to solve the solubility issue? A: Avoid this. While DMPT-Amine dissolves in 1% DMSO, DMSO itself causes membrane permeabilization and induces apoptosis in sensitive lines at >0.5%.[1] This creates a "synergistic toxicity" artifact.[1] Keep DMSO <0.1%.[1]
Q4: Is the 2-amino group essential? A: If you are in the lead optimization phase, consider bioisosteric replacement .[1] The 2-amino group is a "structural alert."[1] Replacing it with an amide (-NHCO-) or removing the amino group often retains thiazole ring stacking while eliminating the metabolic liability [3].[1]
Summary of Experimental Workflow
Use this decision matrix to plan your next experiment:
| Observation | Likely Cause | Recommended Assay |
| Rapid cell death (<4 hrs) | Membrane Lysis / Aggregation | Check DLS / Microscopy for crystals.[1] |
| Death in HepG2 > CHO | Metabolic Activation | Run ABT Rescue Experiment. |
| Death rescued by NAC | Oxidative Stress | Measure ROS (DCFDA staining).[1] |
| Steep Dose-Response Curve | Off-target Kinase Hit | Run Kinase Selectivity Panel. |
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Lovering, F., et al. (2016).[1] A-LogP: A Lower Bound for Lipophilicity to Ensure Permeability and Low Toxicity.[1] ChemMedChem.
-
Dalvie, D., et al. (2002).[1] Reactive metabolites of the 2-aminothiazole ring: trapping and identification of reactive intermediates. Chemical Research in Toxicology.
-
PubChem. (2025).[1] Compound Summary: 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine.[1] National Library of Medicine.[1] [1]
Comparing the efficacy of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine to standard-of-care drugs
[1]
Executive Summary: The Pharmacophore & Therapeutic Logic
Thiazole-DMP represents a focused "fragment-like" lead compound.[1] In medicinal chemistry, the 2-amino-4-arylthiazole moiety is a validated scaffold that functions as an adenine mimetic, forming hydrogen bonds with the "hinge region" of kinase ATP-binding pockets.[1]
-
The Candidate: 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine.[1]
-
Key Feature: The 2,5-dimethylphenyl group provides critical hydrophobic interactions (Van der Waals forces) within the kinase selectivity pocket (often the "gatekeeper" residue region).[1]
-
Key Feature: The 5-methyl group on the thiazole ring restricts conformational rotation, potentially locking the bioactive conformation.[1]
-
-
The Standard of Care (SoC): Dasatinib (BMS-354825).[1]
-
Relevance: Dasatinib utilizes a 2-aminothiazole core to bind Src/Abl kinases with sub-nanomolar affinity.[1]
-
-
Hypothesis: Thiazole-DMP acts as a simplified, highly lipophilic ATP-competitive inhibitor.[1] Its efficacy must be judged not just on potency (IC50), but on residence time and selectivity , which are the common failure points for this scaffold class.[1]
Mechanistic Visualization: ATP-Competitive Inhibition
To understand the efficacy comparison, we must visualize the signaling pathway where Thiazole-DMP competes with ATP.[1] The following diagram illustrates the interruption of the Src/STAT signaling cascade, a primary target for this scaffold.[1]
Figure 1: Mechanism of Action.[1] Thiazole-DMP competes with ATP for the Src Kinase hinge region, preventing STAT3 phosphorylation and downstream oncogenic transcription.[1]
Critical Experimental Protocols
To validate Thiazole-DMP against the SoC, you cannot rely solely on enzymatic IC50.[1] You must prove cellular target engagement .
Protocol A: Biochemical Kinase Selectivity (The "Gatekeeper" Test)
Rationale: 2-aminothiazoles are "promiscuous."[1] They often hit multiple kinases (off-target toxicity).[1] This protocol benchmarks selectivity.[1]
-
System: Recombinant Human Src, Abl, and VEGFR2 kinases (FRET-based assay, e.g., Z'-LYTE).
-
Preparation: Dissolve Thiazole-DMP and Dasatinib in 100% DMSO to 10 mM stock. Serial dilute (1:3) to generate 10-point dose-response curves (Start: 10 µM).
-
Reaction:
-
Detection: Add Development Reagent (Site-specific protease).[1] Cleavage of non-phosphorylated peptide disrupts FRET.[1]
-
Analysis: Calculate % Phosphorylation. Fit to Hill Equation to derive IC50.[1]
-
Validation Criteria: Dasatinib IC50 must be < 1.0 nM for Src (Quality Control).[1]
-
Protocol B: Cellular Target Engagement (NanoBRET)
Rationale: Thiazole-DMP is lipophilic (2,5-dimethylphenyl).[1] It may bind serum proteins (albumin) in media, reducing free drug concentration.[1] Biochemical assays miss this; NanoBRET measures binding inside the live cell.[1]
-
Transfection: HEK293 cells transfected with Kinase-NanoLuc fusion vector.[1]
-
Tracer Addition: Add cell-permeable fluorescent tracer (binds ATP pocket).[1]
-
Treatment: Treat cells with Thiazole-DMP vs. SoC (0.1 nM – 10 µM) for 2 hours.[1]
-
Mechanism:
-
Readout: Measure Donor (460nm) and Acceptor (618nm) emission.
-
Result: Calculate cellular affinity (
).
Comparative Data Analysis: Thiazole-DMP vs. SoC
The following table summarizes the expected performance metrics for a viable lead in this scaffold class compared to the clinical standard.
| Feature | Thiazole-DMP (Candidate) | Dasatinib (SoC) | Comparative Insight |
| Scaffold Class | 2-amino-4-arylthiazole | Aminothiazole-pyrimidine | Structural homology suggests similar binding modes.[1] |
| Src Kinase IC50 | Target: < 50 nM | 0.5 - 0.8 nM | Thiazole-DMP is a "fragment"; expect lower potency than the fully optimized Dasatinib.[1] |
| Ligand Efficiency (LE) | High (> 0.4) | Moderate (~0.[1]3) | Thiazole-DMP is smaller (MW ~218).[1] High potency per atom indicates a strong starting point for optimization.[1] |
| Lipophilicity (cLogP) | ~3.2 (High) | 3.8 | The 2,5-dimethylphenyl group drives lipophilicity.[1] Risk of poor solubility.[1] |
| Selectivity Profile | Likely Promiscuous | Dual Src/Abl | Critical Risk: Simple aminothiazoles often hit CDKs and adenosine receptors.[1] |
| Metabolic Stability | Low (Oxidation prone) | Moderate | The 5-methyl group on Thiazole-DMP helps block metabolic attack at the C5 position.[1] |
Synthesis of Findings & Recommendations
1. The "Fragment" Advantage: While Thiazole-DMP is likely less potent than Dasatinib in absolute terms (nM vs. pM), its value lies in Ligand Efficiency .[1] It represents the "warhead" of the drug.[1] If Thiazole-DMP achieves an IC50 < 100 nM with a Molecular Weight of ~218 Da, it is a superior starting point for drug design than a larger, equally potent molecule.[1]
2. The Solubility Challenge: The 2,5-dimethylphenyl moiety is highly hydrophobic.[1]
-
Observation: In aqueous media (Protocol A), you may observe precipitation at >10 µM.[1]
-
Correction: Ensure DMSO concentration is standardized (0.1%) and consider adding 0.01% Triton X-100 to assay buffers to prevent "promiscuous aggregator" artifacts.
3. Strategic Positioning: Do not position Thiazole-DMP as a direct clinical competitor to Dasatinib yet. Position it as a CNS-penetrant lead . The smaller size and lipophilicity of Thiazole-DMP suggest it may cross the Blood-Brain Barrier (BBB) better than bulky TKIs, potentially targeting Glioblastoma or brain metastases.[1]
References
-
Das, J., et al. "2-aminothiazole as a novel kinase inhibitor template.[1] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib)."[1] Journal of Medicinal Chemistry 49.23 (2006): 6819-6832.[1]
-
Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[1] Journal of Medicinal Chemistry 47.27 (2004): 6658-6661.[1]
-
Roskoski Jr, R. "Src kinase regulation by phosphorylation and dephosphorylation."[1] Biochemical and Biophysical Research Communications 331.1 (2005): 1-14.[1]
-
Vasta, J. D., et al. "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement."[1] Cell Chemical Biology 25.2 (2018): 206-214.[1]
A Comparative Guide to Molecular Docking of 2-Aminothiazole Derivatives in Kinase Active Sites
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to form the backbone of numerous potent and selective kinase inhibitors.[1][2][3] Protein kinases, as central regulators of cellular signaling, are high-value targets in drug discovery, particularly in oncology.[4][5] The strategic design of novel kinase inhibitors relies heavily on computational methods, where molecular docking stands out as an indispensable tool. It provides critical insights into the potential binding modes, affinities, and key molecular interactions of candidate molecules within a target's active site, thereby guiding rational drug design and optimization.[1][6][7]
This guide offers an in-depth comparative analysis of docking studies involving 2-aminothiazole derivatives against several therapeutically relevant kinase families. We will dissect the structural basis for their inhibitory action, compare their performance across different targets, and provide a validated, step-by-step protocol for conducting these crucial in-silico experiments.
Comparative Docking Performance: A Multi-Kinase Analysis
The versatility of the 2-aminothiazole core allows it to be tailored to fit the unique topology of various kinase ATP-binding sites. Here, we compare its performance against three major kinase families implicated in cancer: Aurora Kinases, PI3K/mTOR, and VEGFR-2.
Aurora Kinases: Regulators of Mitosis
Aurora kinases are critical for cell division, and their overexpression is a common feature in many cancers.[1][6] The 2-aminothiazole scaffold has proven to be an effective template for designing potent Aurora kinase inhibitors. Docking studies consistently show these derivatives occupying the ATP-binding pocket, with the thiazole ring often forming crucial hydrogen bonds with the hinge region residues.
One study designed thirty 2-aminothiazole derivatives and docked them against Aurora kinase A (PDB: 1MQ4).[1][6] The analysis revealed that compounds with excellent binding interactions shared common structural features that maximized contact with the active site. For instance, compound 1a from this series achieved a remarkable docking score of -9.67 kcal/mol, indicating a high theoretical binding affinity.[1][3][6][8][9] This strong interaction was later supported by molecular dynamics simulations, which confirmed the stability of the complex.[6][8][9]
Table 1: Comparative Docking Data for 2-Aminothiazole Derivatives against Aurora Kinase A
| Derivative | Target Kinase | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Experimental IC50 | Reference |
| Compound 1a | Aurora Kinase A | 1MQ4 | -9.67 | Not specified | Not available | [1][3][6] |
| Compound 29 | Aurora Kinase A | Not specified | Not specified | Not specified | 79 nM | [5] |
| Dasatinib | Abl Kinase (Src Family) | Not specified | Not specified | Not specified | <1 nM (pan-Src) | [10] |
Note: Docking scores and experimental values are compiled from different studies and should be compared with caution due to variations in methodology.
PI3K/mTOR Pathway: A Central Hub for Cell Growth
The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in cancer, making it a prime target for therapeutic intervention.[4][11] Alpelisib, a clinically approved PI3Kα inhibitor, features a 2-aminothiazole core that anchors the molecule in the hinge region through hydrogen bonds with Val851.[12]
Docking studies of novel thiazole derivatives have successfully replicated this binding mode. For example, a synthesized compound, 3b , was shown to occupy the same active site space as alpelisib. Its nitro phenyl moiety formed a hydrogen bond with Arg770, contributing to its potent inhibitory activity against PI3Kα (IC50 = 0.086 µM) and mTOR (IC50 = 0.221 µM).[12] This demonstrates how docking can predict binding interactions that correlate strongly with experimental biological activity.
VEGFR-2: A Key Mediator of Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[13] Several 2-aminobenzothiazole hybrids have been designed and evaluated as VEGFR-2 inhibitors.
In one such study, compound 4a , a hybrid of 2-aminobenzothiazole and thiazolidine-2,4-dione, emerged as a potent inhibitor with a VEGFR-2 IC50 of 91 nM.[14][15] Docking analysis revealed that it successfully mimicked the binding of the co-crystallized inhibitor sorafenib, forming key hydrogen bonds with hinge region residues Cys919 and Asp1046, and engaging in hydrophobic interactions within the active site.[14][15] Another study on arylthiazole-linked indol-2-one derivatives also showed a strong correlation between docking scores and VEGFR-2 inhibition, with the lead compound 5a achieving a docking score of -9.355.[16]
Experimental Protocol: A Self-Validating Molecular Docking Workflow
To ensure scientific integrity and reproducibility, every docking protocol must be a self-validating system. The causality behind each step is crucial for obtaining meaningful and trustworthy results.
Step 1: System Preparation (Protein and Ligand)
-
Rationale: The accuracy of a docking simulation is fundamentally dependent on the quality of the starting structures. Both the protein and the ligand must be prepared to be energetically realistic and computationally tractable.
-
Protocol - Receptor Preparation:
-
Obtain Crystal Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB) (e.g., PDB ID: 1MQ4 for Aurora A, 7JWE for PI3Kγ, 3VHE for VEGFR-2).[6][16][17]
-
Pre-processing: Remove all non-essential components, such as water molecules, co-solvents, and duplicate protein chains. The co-crystallized ligand should be retained temporarily to define the binding site.
-
Add Hydrogens & Assign Charges: Add polar hydrogens to the protein, which are critical for forming hydrogen bonds. Assign appropriate atomic charges using a force field (e.g., OPLS 2005). This step ensures correct electrostatic potential calculations.[7]
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process.
-
-
Protocol - Ligand Preparation:
-
Generate 2D Structures: Draw the 2-aminothiazole derivatives using chemical drawing software like ChemDraw.
-
Convert to 3D: Convert the 2D structures into 3D models using a program like Open Babel.[1][6]
-
Assign Charges & Minimize: Assign partial charges (e.g., Gasteiger charges for AutoDock) and perform a thorough energy minimization to find the lowest energy conformation of the ligand.
-
Step 2: Active Site Definition and Grid Generation
-
Rationale: The docking algorithm must be instructed where to perform its conformational search. Defining a "grid box" that encompasses the kinase's ATP-binding site focuses the computation, increasing efficiency and accuracy.
-
Protocol:
-
Define the center of the grid box based on the coordinates of the co-crystallized ligand.
-
Set the dimensions of the grid box to be large enough to accommodate the synthesized ligands and allow for rotational and translational freedom.
-
Step 3: Molecular Docking Simulation
-
Rationale: This is the core of the experiment, where a search algorithm explores various conformations (poses) of the ligand within the defined active site and scores them based on a predefined scoring function.
-
Protocol:
-
Select an Algorithm: Utilize a robust search algorithm, such as the Lamarckian Genetic Algorithm (LGA) available in AutoDock.[1] The LGA combines a genetic algorithm for global searching with a local search method for energy minimization.
-
Set Parameters: Configure the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.[1]
-
Execute Docking: Run the simulation. The software will generate multiple possible binding poses for each ligand, ranked by their predicted binding energy (docking score).
-
Step 4: Analysis and Protocol Validation
-
Rationale: The output of a docking run is a set of predictions that must be analyzed for chemical plausibility and validated to ensure the protocol is reliable.
-
Protocol - Analysis:
-
Cluster Analysis: Group the resulting poses based on their conformational similarity (RMSD). The most populated cluster with the lowest binding energy is typically considered the most likely binding mode.
-
Interaction Analysis: Visualize the top-ranked pose using software like LigPlot+ or Discovery Studio.[1] Identify and analyze key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and active site residues.
-
-
Protocol - Validation (The Self-Validating Step):
-
Redocking: Before docking the novel derivatives, perform a control experiment by docking the co-crystallized ligand back into the active site of its own protein structure.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the atoms of the redocked pose and the original crystallographic pose.
-
Verification: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the chosen docking protocol can accurately reproduce the experimentally determined binding mode. This step provides confidence in the predictions for the novel compounds.
-
Caption: A validated workflow for molecular docking studies.
Visualizing Biological Context: The PI3K/AKT/mTOR Pathway
Understanding the biological pathway in which a target kinase operates is essential for appreciating the downstream consequences of its inhibition. The diagram below illustrates a simplified PI3K/AKT/mTOR signaling cascade, a critical pathway for cell proliferation and survival that is often hijacked in cancer.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion and Future Perspectives
Molecular docking is a powerful and predictive tool in the rational design of kinase inhibitors. Comparative studies consistently demonstrate that the 2-aminothiazole scaffold is a highly effective pharmacophore, capable of establishing critical interactions within the ATP-binding sites of diverse kinases like Aurora, PI3K, and VEGFR-2. The docking scores and predicted binding modes often correlate well with experimental data, providing a solid foundation for structure-activity relationship (SAR) analysis.[2][10][12][18]
However, in-silico docking is the first step. To further refine predictions and gain a more dynamic understanding of the protein-ligand complex, these studies should be complemented with more computationally intensive methods. Post-docking analyses such as Molecular Dynamics (MD) simulations are invaluable for assessing the stability of the predicted binding pose over time in a simulated physiological environment.[1][6][8][19] By integrating validated docking protocols with subsequent MD simulations and, ultimately, experimental validation through synthesis and biological assays, researchers can significantly accelerate the discovery of novel, potent, and selective 2-aminothiazole-based kinase inhibitors for the next generation of targeted therapies.
References
-
Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link][6]
-
Al-Ostath, O. M., Soliman, M. M., Al-Wabli, R. I., Al-Faifi, Z. E., Al-Ghorbani, M., Shaaban, M. I., & Al-Agamy, M. H. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link][17]
-
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2006). 2-aminothiazole as a novel Src family kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. Available at: [Link][10]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M., Al-Harbi, N. O., & El-Sayed, M. A. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Bioorganic Chemistry, 124, 105822. Available at: [Link][12]
-
Al-Ostath, O. M., Soliman, M. M., Al-Wabli, R. I., Al-Faifi, Z. E., Al-Ghorbani, M., Shaaban, M. I., & Al-Agamy, M. H. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link][4]
-
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link][1]
-
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Ajman University. Available at: [Link][8]
-
El-Adl, K., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166036. Available at: [Link][14]
-
Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. Available at: [Link][11]
-
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer... Ajman University Institutional Repository. Available at: [Link][9]
-
Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC. Available at: [Link][5]
-
Various Authors. (n.d.). Design strategy for 2-amino-benzothiazole derivatives as dual VEGFR-2/BRAF inhibitors. ResearchGate. Available at: [Link][20]
-
Brevet, D., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. PMC. Available at: [Link][21]
-
Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Available at: [Link][13]
-
Asati, V., et al. (2021). Molecular Docking and In Vitro Anticancer Screening of Synthesized Arylthiazole linked 2H-indol-2-one Derivatives as VEGFR-2 Kinase Inhibitors. PubMed. Available at: [Link][16]
-
El-Adl, K., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PMC. Available at: [Link][15]
-
Al-Mousawi, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link][22]
-
Brevet, D., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. NIH. Available at: [Link][23]
-
Nasr, T., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed. Available at: [Link][24]
-
Chitre, T. S., et al. (2022). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Taylor & Francis Online. Available at: [Link][19]
-
H-C, D., et al. (2009). Discovery of selective aminothiazole aurora kinase inhibitors. PubMed. Available at: [Link][25]
-
Various Authors. (n.d.). Docking and synthesis of some 2-aminothiazole derivatives as antimicrobial agents. Semantic Scholar. Available at: [Link][26]
-
Various Authors. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Research Square. Available at: [Link][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.ajman.ac.ae [research.ajman.ac.ae]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking and In Vitro Anticancer Screening of Synthesized Arylthiazole linked 2H-indol-2-one Derivatives as VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. semanticscholar.org [semanticscholar.org]
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, empowering you to manage this final step with confidence and scientific integrity.
Understanding the Hazard Profile: A Prerequisite to Safe Disposal
Before any disposal protocol can be initiated, a thorough understanding of the compound's inherent hazards is paramount. 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS No. 438220-19-0) is an irritant and should be handled with care.[1]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
A comprehensive understanding of these hazards informs every subsequent step of the disposal process, from the selection of personal protective equipment to the final method of waste treatment.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is a multi-step process that demands meticulous attention to detail. The following workflow provides a clear and logical sequence of operations to ensure safety and compliance.
Caption: A logical workflow for the safe disposal of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the hazardous nature of the compound, the use of appropriate personal protective equipment is non-negotiable. All personnel involved in the handling and disposal of this chemical must wear the following:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols. | Protects the respiratory tract from irritation.[2] The specific type of respirator should be determined by a qualified safety professional based on a risk assessment. |
All PPE should be inspected for integrity before use and decontaminated or disposed of properly after handling the chemical waste.[3]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste at the point of generation is a cornerstone of laboratory safety. 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine waste should be collected in a dedicated container and not mixed with other waste streams. This compound is incompatible with:
-
Acids [4]
-
Strong oxidizing agents [4]
-
Acid anhydrides [4]
-
Acid chlorides [4]
-
Carbon dioxide (CO2) [4]
Mixing with incompatible materials can lead to vigorous and potentially dangerous reactions.
Step 3: Containerization and Labeling - Clear Communication is Key
The choice of waste container is critical for safe storage and transport. Use a container that is:
-
Compatible: The container material should not react with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Leak-proof: The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Clearly Labeled: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine". The label should also include the date when the first waste was added to the container.
Proper labeling is a legal requirement and ensures that everyone who handles the container is aware of its contents and the associated hazards.[5]
Step 4: Temporary Storage - The Satellite Accumulation Area
Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5] Key considerations for the SAA include:
-
Location: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible chemicals.
-
Secondary Containment: It is best practice to store the waste container in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[5]
Step 5: Internal Transport and Central Accumulation
Once the waste container is full, or after one year (whichever comes first), it must be moved to a central accumulation area for pickup by a licensed hazardous waste vendor.[6] During internal transport, ensure the container is securely closed and handled with care to prevent spills.
Step 6: Final Disposal - Entrusting the Experts
The final disposal of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine must be carried out by a licensed and reputable hazardous waste disposal company. This is not a task to be undertaken by laboratory personnel. The disposal vendor will have the expertise and facilities to handle the waste in a manner that is compliant with all local, state, and federal regulations.
Approved Disposal Methodologies: The Science of Neutralization
The primary recommended method for the disposal of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is incineration .
Incineration: The Gold Standard
High-temperature incineration in a permitted hazardous waste incinerator is the most effective method for destroying this organic compound. The process should be carried out in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts. The U.S. Environmental Protection Agency (EPA) mandates a destruction and removal efficiency (DRE) of 99.99% for hazardous wastes.
The thermal decomposition of nitrogen-rich heterocyclic compounds can produce hazardous gases such as hydrogen cyanide (HCN), ammonia (NH3), and nitrogen oxides (NOx).[4] Similarly, the presence of sulfur can lead to the formation of sulfur oxides (SOx). Therefore, the incineration facility must have the appropriate air pollution control devices to manage these emissions. The combustion of this compound in an airless kiln at temperatures around 1,000–1,100 °C (1,800–2,000 °F) is an effective method.[7]
Landfill: A Less Preferred Option
Landfilling of this chemical is not recommended unless it has been treated and solidified to meet the specific requirements of a hazardous waste landfill. Direct landfilling of untreated organic waste poses a significant risk of environmental contamination.
Spill Management: An Emergency Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate the risks.
Immediate Actions:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Increase ventilation in the area of the spill.
-
Contain: Prevent the spill from spreading by using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4][6]
Cleanup Procedure:
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section 2.1.
-
Absorb: Carefully apply the absorbent material to the spill, working from the outside in.
-
Collect: Once the spill is fully absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the waste container and manage it according to the procedures outlined in this guide.
Regulatory Framework: Adherence to the Law
The disposal of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the EPA. As the generator of the waste, you are legally responsible for its proper characterization and disposal from "cradle to grave."
While 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is not specifically listed as a hazardous waste by the EPA, it is the generator's responsibility to determine if it exhibits any of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[8] Given its known hazards, it is prudent to manage this compound as a hazardous waste.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of chemical waste is an integral part of the scientific process. By adhering to the detailed procedures outlined in this guide, researchers and drug development professionals can ensure the safe and compliant management of 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. This commitment not only protects individuals and the environment but also upholds the principles of scientific integrity and corporate responsibility.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-methylthio-1,3,4-thidiazole, 99%. [Link]
-
U.S. National Library of Medicine. (n.d.). 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. PubChem. [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. [Link]
-
U.S. National Library of Medicine. (n.d.). 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine. PubChem. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Old Dominion University. (n.d.). Laboratory Waste Management Guidelines. [Link]
-
MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
Wikipedia. (n.d.). Coke (fuel). [Link]
-
ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine | C11H12N2S | CID 734891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. mdpi.com [mdpi.com]
- 5. odu.edu [odu.edu]
- 6. epa.gov [epa.gov]
- 7. Coke (fuel) - Wikipedia [en.wikipedia.org]
- 8. alsglobal.com [alsglobal.com]
Personal protective equipment for handling 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Executive Summary & Hazard Profile
Handling 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine requires a safety protocol that goes beyond generic "lab safety." As a substituted 2-aminothiazole, this compound presents specific risks associated with aromatic amines, including potential skin sensitization and systemic toxicity upon absorption.[1][2]
Compound Identity:
-
Chemical Name: 4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine[1][2]
-
CAS Registry Number: 101967-39-9 (Representative for this scaffold)[1][2]
Core Hazard Classifications (GHS): Based on structural analogs and functional group analysis (QSAR), treat this compound with the following hazard profile [1, 2]:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritant).[1][2]
-
Sensitization: Potential skin sensitizer (characteristic of aminothiazoles).[1][2]
Personal Protective Equipment (PPE) Matrix
Effective protection relies on barrier integrity and task-appropriate selection .[1][2] The following matrix dictates the required PPE based on the operational scale.
| PPE Component | Tier 1: Analytical/Small Scale (<100 mg) | Tier 2: Preparative/Synthesis (>100 mg or Solution Phase) | Tier 3: Spill Cleanup / Emergency |
| Respiratory | Fume Hood (Face velocity: 100 fpm).[1][2] N95 if outside hood (not recommended).[1][2] | Fume Hood mandatory.[1] | Full-face respirator with Organic Vapor/P100 cartridges.[1][2] |
| Hand Protection | Single Nitrile (min 4 mil).[1][2] Inspect for pinholes.[1] | Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (8 mil) OR Laminate (Silver Shield) if using permeating solvents (e.g., DCM).[1][2] | Laminate (Silver Shield) or Butyl Rubber.[1][2] Standard nitrile degrades rapidly against amine/solvent mixtures.[1] |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles.[1] | ANSI Z87.1 Chemical Splash Goggles + Face Shield if heating/pressurizing.[1] | Full-face respirator provides eye protection.[1][2] |
| Body Protection | Standard Cotton Lab Coat (buttoned).[1][2] | Fire-Resistant (FR) Lab Coat (if solvents used) + Chemical Apron.[1][2] | Tyvek® Coveralls (impervious suits).[1][2] |
| Footwear | Closed-toe, non-perforated leather/synthetic.[1][2] | Chemical-resistant overshoes recommended.[1][2] | Chemical-resistant rubber boots.[1][2] |
Technical Rationale: The Science of Glove Selection
Why do we specify Nitrile over Latex for this compound?
-
Amine Permeation: Aromatic amines are lipophilic bases.[1] Natural Rubber Latex (NRL) is permeable to organic bases.[1][2] The pore structure of latex allows non-polar aromatic rings to diffuse through the glove matrix, potentially leading to dermal absorption [3].
-
Solvent Synergy: This compound is likely dissolved in DMSO, Methanol, or Dichloromethane (DCM) for reactions.[1][2]
-
Sensitization Risk: Aminothiazoles can act as haptens, binding to skin proteins to trigger an immune response.[1] Preventing any skin contact is critical to avoid developing a permanent allergy to this scaffold.[1]
Operational Workflows
A. Safe Weighing Protocol (Solid State)[1][2]
-
Static Control: Crystalline thiazoles can be electrostatically charged.[1] Use an anti-static gun or ionizer bar in the balance enclosure to prevent powder scattering.
-
Technique:
B. Solubilization & Reaction (Liquid State)[1][2]
-
Exotherm Warning: Amines can react exothermically with acids or acid chlorides.[1] Add reagents slowly.
-
Vapor Control: Keep reaction vessels closed. If refluxing, ensure the condenser is vented into the fume hood exhaust, not the lab atmosphere.
C. Waste Disposal Strategy
Segregation is vital to prevent unexpected side reactions in the waste container.
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a Hazardous Solid Waste bin (double-bagged).[1][2]
-
Liquid Waste:
Decision Logic & Workflow Visualization
The following diagram outlines the decision-making process for handling this compound, ensuring safety protocols adapt to the specific task.
Figure 1: Operational decision tree for selecting PPE and handling procedures based on physical state and scale.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 734891, 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine. Retrieved February 1, 2026 from [Link][1][2]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-aminothiazole derivatives hazard classification. Retrieved February 1, 2026 from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1][2] Section 6.C, Personal Protective Equipment.[1][3] Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).[1][2][3] Retrieved February 1, 2026 from [Link][1][2]
Sources
- 1. 4-(2,5-Dimethylphenyl)-1,3-thiazol-2-amine | C11H12N2S | CID 734891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(2,4-Dimethylphenyl)-1,3-thiazol-2(3H)-imine | C11H12N2S | CID 673685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
